Felbinac
描述
FELBINAC is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for arthralgia and myalgia and has 4 investigational indications.
Structure
2D Structure
属性
IUPAC Name |
2-(4-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZAKQDHEVVFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045389 | |
| Record name | Felbinac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-52-9 | |
| Record name | Felbinac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Felbinac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Felbinac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07477 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | felbinac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | felbinac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Felbinac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-biphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FELBINAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94WNJ5U8L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Felbinac's Mechanism of Action on COX-1 and COX-2 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Felbinac, a non-steroidal anti-inflammatory drug (NSAID) derived from phenylacetic acid, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides an in-depth examination of the mechanism of action of this compound on the two key isoforms, COX-1 and COX-2. It consolidates quantitative data on NSAID inhibitory activity, details the experimental protocols for assessing this inhibition, and visualizes the core biochemical pathways and experimental workflows.
Introduction to Cyclooxygenase (COX) Isoforms
Cyclooxygenase, also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2, which, despite sharing structural similarities, have distinct physiological and pathophysiological roles.
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions. These include protecting the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.
-
COX-2: In most tissues, COX-2 is an inducible enzyme. Its expression is significantly upregulated at sites of inflammation by stimuli such as cytokines, endotoxins, and tumor promoters. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.
The primary therapeutic goal of NSAIDs like this compound is to inhibit COX-2 activity to reduce inflammation and pain, while minimizing the inhibition of COX-1 to avoid common side effects such as gastrointestinal distress. The ratio of inhibition between these two isoforms is a key determinant of an NSAID's efficacy and safety profile.
Mechanism of Action of this compound
This compound, like other traditional NSAIDs, functions as a competitive inhibitor of the cyclooxygenase active site on both COX-1 and COX-2. By binding to this site, it physically obstructs the entry of the natural substrate, arachidonic acid, thereby preventing its conversion into prostaglandin G2 (PGG2), the precursor to all other prostaglandins and thromboxanes. This blockade of prostaglandin synthesis is the foundation of its anti-inflammatory, analgesic, and antipyretic properties. The therapeutic anti-inflammatory effects are attributed to the inhibition of COX-2, while the potential for adverse effects is often linked to the concurrent inhibition of COX-1.
Quantitative Inhibitory Activity
The inhibitory potency of an NSAID is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 is used to define the drug's selectivity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Diclofenac | 0.076 | 0.026 | 2.9[1] |
| Ibuprofen | 12 | 80 | 0.15[1] |
| Indomethacin | 0.0090 | 0.31 | 0.029[1] |
| Meloxicam | 37 | 6.1 | 6.1[1] |
| Piroxicam | 47 | 25 | 1.9[1] |
| Celecoxib | 82 | 6.8 | 12[1] |
Experimental Protocols for Determining COX Inhibition
Several in vitro methods are employed to determine the inhibitory activity and selectivity of compounds against COX-1 and COX-2. A common and physiologically relevant method is the human whole blood assay.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay utilizes whole blood as a source of both enzymes, providing a more physiologically relevant environment that includes plasma protein binding.
Objective: To determine the IC50 values of a test compound (e.g., this compound) for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Aliquots are prepared for separate COX-1 and COX-2 analysis.
-
COX-1 Assay (Thromboxane B2 Synthesis):
-
Aliquots of blood are incubated with various concentrations of the test compound or a vehicle control.
-
After a pre-incubation period, coagulation is initiated (e.g., by allowing the blood to clot at 37°C), which triggers platelet activation and robust COX-1-mediated conversion of arachidonic acid to thromboxane A2 (TxA2).
-
The reaction is stopped, and the serum is separated by centrifugation.
-
TxA2 is unstable and rapidly hydrolyzes to the stable metabolite, thromboxane B2 (TxB2). The concentration of TxB2 is measured using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The inhibition of TxB2 production at different compound concentrations is used to calculate the IC50 for COX-1.
-
-
COX-2 Assay (Prostaglandin E2 Synthesis):
-
Aliquots of blood are first treated with a selective COX-1 inhibitor (like aspirin) to inactivate the constitutive enzyme.
-
The blood is then stimulated with lipopolysaccharide (LPS) for several hours (e.g., 18-24 hours) to induce the expression of COX-2 in monocytes.
-
Following induction, the blood is incubated with various concentrations of the test compound or a vehicle control.
-
Exogenous arachidonic acid is added to serve as the substrate for the newly expressed COX-2, leading to the synthesis of prostaglandin E2 (PGE2).
-
The plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified by a specific ELISA or LC-MS/MS.
-
The inhibition of PGE2 production is used to calculate the IC50 for COX-2.
-
-
Data Analysis:
-
For both assays, concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IC50 values are determined from these curves using non-linear regression analysis.
-
The COX selectivity ratio is calculated by dividing the IC50 (COX-1) by the IC50 (COX-2).
-
Visualizations
Signaling Pathway of COX Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the point of inhibition by this compound.
Caption: Arachidonic acid conversion pathway and this compound's point of inhibition.
Experimental Workflow for COX Inhibition Assay
This diagram outlines the key steps in a typical in vitro experimental workflow to determine the IC50 of an inhibitor for COX-1 and COX-2.
Caption: Workflow for determining the IC50 of a COX inhibitor.
Conclusion
This compound operates through the well-established mechanism of competitive inhibition of both COX-1 and COX-2 enzymes. By blocking the cyclooxygenase active site, it prevents the synthesis of prostaglandins, thereby reducing inflammation and pain. The ultimate clinical profile of this compound, balancing therapeutic benefit against potential side effects, is dictated by its relative inhibitory potency and selectivity toward the COX-2 and COX-1 isoforms. The experimental protocols outlined herein represent the standard methodologies used by researchers and drug development professionals to quantify these critical parameters for NSAIDs.
References
Felbinac synthesis pathways and chemical precursors
An In-depth Technical Guide to the Synthesis Pathways and Chemical Precursors of Felbinac
Introduction
This compound, chemically known as biphenyl-4-ylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) from the arylpropionic acid class.[1][2] It is an active metabolite of the pro-drug fenbufen and is primarily used topically for the treatment of muscle inflammation, arthritis, and myalgia.[1][2][3] Its therapeutic action is derived from its ability to inhibit cyclooxygenase (COX), an enzyme responsible for prostaglandin synthesis, thereby mediating anti-inflammatory, analgesic, and antipyretic effects.[2] This guide provides a detailed overview of the various chemical synthesis pathways for this compound, outlining the key precursors, experimental protocols, and comparative quantitative data relevant to researchers and professionals in drug development and chemical synthesis.
Core Synthesis Pathways
Several synthetic routes to this compound have been developed, starting from a range of chemical precursors. The most prominent methods include multi-step syntheses from biphenyl, modern cross-coupling reactions, and hydrolysis of biphenyl derivatives.
Pathway 1: Synthesis from Biphenyl via Grignard Reaction
A common industrial method involves the synthesis of this compound from biphenyl through a three-step process: chloromethylation, Grignard reaction, and subsequent carboxylation/hydrolysis.[4][5] This pathway utilizes readily available and inexpensive starting materials.[4]
Experimental Protocol:
-
Step 1: Chloromethylation of Biphenyl:
-
In a reaction vessel, biphenyl is reacted with formaldehyde, phosphoric acid, and acetic acid in the presence of excess concentrated hydrochloric acid.[4]
-
Hydrogen chloride gas is passed through the reaction mixture (e.g., at a flow rate of 45 L/h) while maintaining the temperature at 80-90°C with vigorous stirring for 18-24 hours.[4]
-
After the reaction, the mixture is cooled to below 15°C to precipitate the product, 4-chloromethylbiphenyl.[4]
-
The solid is filtered, washed with water and a potassium carbonate solution, and can be further purified by recrystallization from cyclohexane.[4]
-
-
Step 2: Grignard Reaction and Carboxylation:
-
Magnesium turnings and a crystal of iodine are placed in a three-necked flask with anhydrous ether or tetrahydrofuran (THF).[4]
-
A small amount of bromoethane is added to initiate the Grignard reagent formation.[4]
-
A solution of the 4-chloromethylbiphenyl from Step 1 in ether is added dropwise, maintaining a gentle reflux. The mixture is then refluxed for approximately 2 hours.[4]
-
The reaction is cooled to below 8°C in an ice-water bath, and carbon dioxide gas is passed through the solution for 2-3 hours to form the carboxylate salt.[4]
-
-
Step 3: Hydrolysis and Purification:
-
The reaction mixture is treated with ice and acidified with 10% hydrochloric acid.[4]
-
The ether is removed by distillation, and the resulting crude this compound is filtered.[4]
-
The crude product is dissolved in a sodium hydroxide solution, filtered to remove impurities, and then re-precipitated by acidifying the filtrate with 20% hydrochloric acid.[4]
-
The resulting white solid is filtered, dried, and purified by recrystallization from a 30-70% acetic acid solution to yield pure this compound.[4]
-
Quantitative Data:
| Step | Product | Yield | Purity | Melting Point (°C) | Reference |
| Overall (Crude) | This compound | 38% - 46% | - | 158 - 161 | [4] |
| Recrystallization | This compound | 59.5% - 62.7% | 99.74% - 99.79% | 163 - 165 | [4] |
Synthesis Workflow:
Pathway 2: Synthesis via Suzuki-Miyaura Cross-Coupling
A more modern and efficient approach to this compound synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This method typically involves the reaction of a p-bromophenylacetic acid derivative with phenylboronic acid, offering high yields and milder reaction conditions.[5][6]
Key Precursors:
Experimental Protocol (General):
-
Reaction Setup:
-
Coupling Reaction:
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled. If a by-product like a phenylboronic acid self-coupling product precipitates, it is filtered off.[5]
-
The filtrate is diluted with water and acidified with dilute hydrochloric acid (e.g., to pH 3.5-4) to precipitate the this compound product.[5]
-
The product can be extracted with an organic solvent like ethyl acetate.[6]
-
The combined organic layers are dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.[6]
-
Quantitative Data Comparison for Suzuki Coupling:
| Catalyst System | Base | Solvent | Temp. | Time | Yield | Reference |
| Pd(PPh₃)₄ | - | - | Reflux | - | 78.3% | [5] |
| Pd[Ph₂P(CH₂)nNH₂] | - | - | Room Temp | - | 89% | [5] |
| Palladium-glycine complex | K₂CO₃ / K₃PO₄ | Water | Room Temp | 2 h | High | [5] |
| PEPPSI-Pd-NHC | K₂CO₃ | i-PrOH:H₂O | 60°C | 2 h | Excellent | [6] |
| Palladium Acetate | K₂CO₃ | Water/Toluene | 65°C | 20 h | 100% | [7] |
| Yield is for the two-step process involving hydrolysis of the ester intermediate. |
Synthesis Workflow:
Pathway 3: Synthesis from Biphenyl Acetonitrile
Another documented route involves the hydrolysis of biphenyl acetonitrile. This method avoids some of the more hazardous reagents used in other pathways but can present challenges in purification and yield due to the formation of by-products under acidic conditions.[8] An improved method utilizes alkaline hydrolysis.[8]
Experimental Protocol (Alkaline Hydrolysis):
-
Hydrolysis:
-
Biphenyl acetonitrile is added to a reaction flask containing a mixed solvent of ethylene glycol and water (e.g., 80% aqueous glycol solution).[8]
-
An alkaline substance, such as potassium hydroxide, is added under stirring.[8]
-
The mixture is heated to a high temperature (e.g., 120°C) and allowed to react for several hours (e.g., 8 hours).[8]
-
-
Acidification and Isolation:
-
Purification:
Synthesis Workflow:
Conclusion
The synthesis of this compound can be achieved through various pathways, each with distinct advantages and disadvantages regarding cost, safety, yield, and environmental impact. The traditional method starting from biphenyl via a Grignard reaction is well-established but involves multiple steps and potentially hazardous reagents.[4] In contrast, the Suzuki-Miyaura cross-coupling reaction represents a more modern, flexible, and often higher-yielding approach, benefiting from milder conditions and the continuous development of highly efficient palladium catalysts.[5][6] The choice of a specific synthetic route will ultimately depend on the desired scale of production, available resources, and regulatory considerations. This guide provides the foundational chemical knowledge for professionals to evaluate and implement the optimal synthesis strategy for this compound.
References
- 1. This compound | COX | TargetMol [targetmol.com]
- 2. This compound | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]
- 4. CN101143815A - The preparation method of this compound - Google Patents [patents.google.com]
- 5. CN104086394A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 4-Biphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN103086875A - Synthetic method of this compound non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]
Felbinac's Molecular Landscape Beyond Cyclooxygenase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbinac, a prominent non-steroidal anti-inflammatory drug (NSAID), is well-recognized for its therapeutic effects mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] This mechanism is the cornerstone of its anti-inflammatory, analgesic, and antipyretic properties. However, the pharmacological profile of NSAIDs is often more complex than just COX inhibition, with emerging evidence suggesting interactions with other molecular targets that may contribute to their therapeutic efficacy and side-effect profiles. This technical guide delves into the molecular targets of this compound beyond the well-trodden path of cyclooxygenase, providing a comprehensive overview for researchers and drug development professionals.
Confirmed Non-Cyclooxygenase Target: Notum Carboxylesterase
Recent research has identified the carboxylesterase Notum as a direct molecular target of this compound. Notum is a negative regulator of the Wnt signaling pathway, a critical pathway involved in numerous physiological processes including cell proliferation, differentiation, and tissue homeostasis. Notum exerts its regulatory function by removing a palmitoleate group from Wnt proteins, a modification essential for their activity. By inhibiting Notum, this compound can restore Wnt signaling, a mechanism that may contribute to its therapeutic effects in certain contexts.
Quantitative Data
While direct inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values for this compound against Notum are not yet widely published in publicly available literature, the interaction has been confirmed through fragment screening and structural analysis. The potency of inhibitors against Notum is typically determined using biochemical and cell-based assays.
Table 1: Quantitative Data for this compound's Non-COX Target
| Target | Method | Reported Value |
| Notum | Fragment Screening / Structural Analysis | Inhibition Confirmed |
Note: Specific quantitative values like IC50 or Ki for this compound are not yet publicly available but can be determined using the protocols outlined below.
Experimental Protocols
Objective: To determine the inhibitory activity of this compound against Notum carboxylesterase.
Principle: This assay measures the enzymatic activity of Notum using a fluorogenic substrate. Inhibition of the enzyme by a compound like this compound results in a decreased fluorescent signal.
Materials:
-
Recombinant human Notum protein
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate or a custom substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant Notum protein to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known Notum inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read) or at a fixed endpoint.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
Below are Graphviz diagrams illustrating the Wnt signaling pathway modulation by Notum and a typical experimental workflow for identifying Notum inhibitors.
Caption: Wnt signaling pathway modulation by Notum and this compound.
References
In-silico docking studies of Felbinac with target proteins
An In-Depth Technical Guide to In-Silico Docking Studies of Felbinac with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-silico molecular docking analysis of this compound, a non-steroidal anti-inflammatory drug (NSAID), with its primary and potential secondary protein targets. It details the methodologies, presents quantitative data, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action at a molecular level.
Introduction to this compound and In-Silico Docking
This compound is the active metabolite of fenbufen and belongs to the arylpropionic acid class of NSAIDs, primarily used topically to treat muscle inflammation and arthritis.[1] Its therapeutic effects stem from the inhibition of specific enzymes involved in the inflammatory cascade. In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or protein target).[2] This method is crucial in drug discovery for elucidating binding mechanisms, predicting binding affinity, and screening potential drug candidates.[3][4] The process involves preparing 3D structures of the ligand and target protein, defining a binding site, and using a scoring function to rank the different binding poses based on their predicted binding energy.[5][6]
Principal and Secondary Protein Targets of this compound
The anti-inflammatory effects of this compound are primarily attributed to its interaction with cyclooxygenase (COX) enzymes. However, like other NSAIDs, it may interact with other proteins involved in inflammatory and physiological pathways.
-
Cyclooxygenase (COX-1 and COX-2): These are the principal targets for most NSAIDs.[7] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[7] The inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8] The differential binding affinity of NSAIDs to COX-1 and COX-2 determines their efficacy and side-effect profile.[9]
-
5-Lipoxygenase (5-LOX): This enzyme is also involved in the arachidonic acid cascade, catalyzing the production of leukotrienes, which are potent inflammatory mediators implicated in conditions like asthma.[10][11][12] Dual inhibition of COX and 5-LOX is a therapeutic strategy to enhance anti-inflammatory effects.[13]
-
Carbonic Anhydrases (CAs): These are ubiquitous metalloenzymes that catalyze the hydration of carbon dioxide.[14] Certain isoforms, particularly the tumor-associated CA IX and XII, are overexpressed in various cancers and are considered therapeutic targets.[15][16][17] Some NSAIDs and their derivatives have been shown to interact with and inhibit these enzymes.
Signaling Pathway: The Arachidonic Acid Cascade
This compound exerts its primary anti-inflammatory effect by intervening in the arachidonic acid metabolic pathway. When cell membranes are damaged, phospholipases release arachidonic acid, which is then metabolized by COX and LOX enzymes to produce pro-inflammatory eicosanoids. This compound's inhibition of COX enzymes blocks the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.
References
- 1. This compound | COX | TargetMol [targetmol.com]
- 2. youtube.com [youtube.com]
- 3. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Screening and Identification of Inhibitor Molecules Targeting SDS22 Protein. – Oriental Journal of Chemistry [orientjchem.org]
- 5. pure.bond.edu.au [pure.bond.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ‘Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. phcogcommn.org [phcogcommn.org]
- 14. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
The Genesis of a Topical NSAID: A Technical Guide to the Historical Development and Discovery of Felbinac
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the historical development and discovery of Felbinac, a non-steroidal anti-inflammatory drug (NSAID) of the biphenylacetic acid class. It details the journey from its conceptual origins as an active metabolite of the pro-drug fenbufen to its establishment as an effective topical anti-inflammatory and analgesic agent. This document elucidates the pharmacological mechanism of action, key preclinical and clinical findings, and the experimental methodologies that were pivotal in its characterization. Quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, chemically known as 4-biphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has carved a niche in the therapeutic landscape as a topical agent for musculoskeletal and joint inflammation.[1] Unlike many of its systemic counterparts, this compound's clinical application is predominantly localized, offering the advantage of targeted drug delivery with a reduced risk of systemic side effects. This guide traces the scientific journey of this compound, from its discovery as the active metabolite of fenbufen to its development as a standalone therapeutic agent.
Historical Development and Discovery
The story of this compound is intrinsically linked to the development of its parent compound, fenbufen. Fenbufen was synthesized and developed as an orally active NSAID.[2] Subsequent mechanistic studies revealed that fenbufen itself is a pro-drug, exhibiting no intrinsic activity on cyclooxygenase (COX) enzymes. Its therapeutic effects were, in fact, attributable to its major and active metabolite, 4-biphenylacetic acid, which was later named this compound.[2] This realization that this compound was the active moiety spurred further investigation into its own therapeutic potential.
The development of this compound as a topical agent was pioneered by the Japanese pharmaceutical company, Teikoku Seiyaku Co., Ltd.[3][4][5] Recognizing the potent anti-inflammatory properties of this compound and the potential to mitigate systemic adverse effects associated with oral NSAIDs, Teikoku Seiyaku focused on developing a transdermal delivery system. This culminated in the approval and launch of "Seltouch®", a transdermal this compound plaster, in 1993.[3]
Key Milestones in the Development of this compound:
-
Pre-1980s: Synthesis and development of fenbufen as an oral NSAID.
-
Early 1980s: Identification of this compound (4-biphenylacetic acid) as the active metabolite of fenbufen.[2]
-
Late 1980s - Early 1990s: Teikoku Seiyaku Co., Ltd. spearheads the development of a topical formulation of this compound.
-
1993: Approval and launch of "Seltouch®" (a transdermal this compound plaster) in Japan by Teikoku Seiyaku.[3]
-
Post-1993: Further clinical trials and development of various topical formulations, including gels and ointments, solidifying this compound's position as a topical NSAID.[6][7]
The logical progression from an oral pro-drug to a targeted topical therapy is a noteworthy example of strategic drug development, aiming to optimize the therapeutic index of a potent anti-inflammatory molecule.
Figure 1: Key milestones in the development of this compound.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Like other NSAIDs, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.
By inhibiting both COX-1 and COX-2, this compound reduces the production of prostaglandins at the site of inflammation, thereby alleviating pain and reducing swelling.
Figure 2: Mechanism of action of this compound in the prostaglandin synthesis pathway.
Pharmacological Profile: Preclinical and Clinical Data
The efficacy and safety of this compound have been established through a series of preclinical and clinical studies.
Preclinical Data
Preclinical studies in animal models were crucial in demonstrating the anti-inflammatory and analgesic properties of this compound. The carrageenan-induced rat paw edema model is a standard assay for evaluating the acute anti-inflammatory activity of NSAIDs.
| Preclinical Study: Carrageenan-Induced Rat Paw Edema | |
| Parameter | Result |
| Inhibition of Paw Edema | This compound demonstrated a significant, dose-dependent reduction in paw edema compared to control groups.[1][6][9][10][11] |
| Onset of Action | The anti-inflammatory effect was observed shortly after topical application.[6] |
Clinical Data
Clinical trials have consistently demonstrated the efficacy of topical this compound in managing pain and inflammation associated with various musculoskeletal conditions.
| Clinical Trial Data: Topical this compound for Acute Soft Tissue Injuries | |
| Parameter | Result |
| Pain Reduction | Significantly greater improvement in pain scores for this compound-treated groups compared to placebo.[7] |
| Functional Improvement | Enhanced functional recovery and reduced tenderness in patients receiving topical this compound. |
| Safety Profile | Low incidence of local skin reactions, with minimal systemic side effects reported.[7] |
| Comparative Clinical Trial Data | |
| Comparator | Outcome |
| Oral Ibuprofen | Topical this compound showed comparable efficacy to oral ibuprofen in treating soft tissue injuries and mild to moderate osteoarthritis. |
Pharmacokinetic Data
Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Pharmacokinetic Parameters of this compound | |
| Parameter | Value |
| Topical Absorption | Readily absorbed through the skin, with detectable plasma concentrations.[12] |
| Systemic Bioavailability | Low systemic bioavailability following topical administration, minimizing systemic exposure. |
| Protein Binding | Highly bound to plasma proteins. |
| Metabolism | Primarily metabolized in the liver. |
| Excretion | Excreted mainly through the urine. |
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound.
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Figure 3: Workflow for the in vitro COX inhibition assay.
Methodology:
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of this compound (or a control vehicle) in the presence of a heme cofactor in a reaction buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 10 minutes).[13]
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.[13]
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is terminated by the addition of a strong acid, such as hydrochloric acid (HCl).[13]
-
Prostaglandin Quantification: The amount of prostaglandin produced (e.g., PGF2α, a stable metabolite) is quantified using methods such as Enzyme Immunoassay (EIA).[13]
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13][14]
Carrageenan-Induced Rat Paw Edema
This in vivo assay is a widely used model to assess the anti-inflammatory activity of new compounds.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: this compound (as a topical gel or other formulation) or a control vehicle is applied to the plantar surface of the right hind paw.
-
Induction of Inflammation: After a specified period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan in saline, is administered into the right hind paw.[10][11]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition: The degree of edema is calculated as the increase in paw volume from the baseline measurement. The percentage of inhibition of edema by the test compound is calculated relative to the control group.
Synthesis of this compound
The synthesis of this compound (4-biphenylacetic acid) can be achieved through various chemical routes. One common approach involves the hydrolysis of 4-biphenylacetonitrile.[15]
Figure 4: A synthetic route for this compound.
Alternative synthetic strategies, such as the Suzuki coupling reaction, have also been developed to produce this compound and its derivatives.
Conclusion
The development of this compound is a compelling case study in pharmaceutical research, illustrating the evolution of a drug from an active metabolite of a systemic pro-drug to a targeted topical therapeutic agent. Its well-characterized mechanism of action, demonstrated efficacy in preclinical and clinical studies, and favorable safety profile have established it as a valuable option for the management of localized musculoskeletal pain and inflammation. This technical guide provides a comprehensive overview of the key scientific milestones and methodologies that have underpinned the successful journey of this compound from the laboratory to clinical practice, serving as a valuable resource for the scientific community.
References
- 1. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Message | Teikoku Seiyaku Co.,Ltd. [teikoku.co.jp]
- 3. History | Teikoku Seiyaku Co.,Ltd. [teikoku.co.jp]
- 4. FIELDS OF EXPERTISE | 帝國製薬株式会社 [teikoku.co.jp]
- 5. The Worldfolio: The worldwide leader in transdermal medication innovation [theworldfolio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Topical NSAIDs for acute pain: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. Skin absorption of this compound solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Felbinac Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of structural analogues and derivatives of Felbinac, a non-steroidal anti-inflammatory drug (NSAID). This document details the synthetic pathways, experimental protocols, and biological activities of various heterocyclic derivatives, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction
This compound, or 4-biphenylacetic acid, is a well-known NSAID used topically to alleviate pain and inflammation.[1] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation, pain, and fever.[1] The modification of this compound's core structure to synthesize novel analogues is a promising strategy for developing new therapeutic agents with potentially improved efficacy, selectivity, and reduced side effects. This guide focuses on the synthesis of five-membered heterocyclic derivatives of this compound, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.
Synthetic Strategies and Experimental Protocols
The synthesis of this compound analogues generally commences with the preparation of a key intermediate, this compound hydrazide, from the parent drug. This hydrazide then serves as a versatile precursor for the construction of various heterocyclic rings.
Preparation of this compound Hydrazide
The initial step in the synthesis of many this compound derivatives is the conversion of this compound to its corresponding hydrazide.
Experimental Protocol:
A mixture of this compound (0.1 mol) and absolute ethanol (100 mL) is placed in a round-bottom flask. Concentrated sulfuric acid (5 mL) is added dropwise with cooling. The mixture is then refluxed for 8-10 hours. After completion of the reaction (monitored by TLC), the excess ethanol is distilled off. The cooled residue is poured into ice-cold water, and the precipitated ester is filtered, washed with sodium bicarbonate solution and then with water, and dried. The crude ester is then refluxed with hydrazine hydrate (0.2 mol) in ethanol (150 mL) for 12-16 hours. The excess solvent is removed under reduced pressure, and the resulting solid is filtered, washed with cold water, and recrystallized from ethanol to afford pure this compound hydrazide.[2][3][4]
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole analogues of this compound can be synthesized from this compound hydrazide through cyclization reactions. One common method involves the reaction with carbon disulfide followed by oxidative cyclization.
Experimental Protocol for 2-Amino-5-(biphenyl-4-ylmethyl)-1,3,4-oxadiazole:
To a solution of this compound hydrazide (0.01 mol) in ethanol (50 mL), potassium hydroxide (0.01 mol) and carbon disulfide (0.015 mol) are added. The mixture is refluxed until the evolution of hydrogen sulfide ceases (test with lead acetate paper). The reaction mixture is then concentrated, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried. This intermediate, a dithiocarbazate salt, is then treated with an oxidizing agent like iodine in the presence of a base or heated with lead oxide to effect cyclization to the 2-thiol-1,3,4-oxadiazole.[5][6] To obtain the 2-amino derivative, the thiosemicarbazide of this compound is cyclized using an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin.[7][8]
Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole analogues also utilizes this compound hydrazide as the starting material. A common route involves the formation of a thiosemicarbazide intermediate followed by acid-catalyzed cyclization.
Experimental Protocol for 5-(Biphenyl-4-ylmethyl)-1,3,4-thiadiazole-2-thiol:
This compound hydrazide (0.01 mol) is reacted with an equimolar amount of an appropriate isothiocyanate in ethanol to form the corresponding thiosemicarbazide. This intermediate is then cyclized by refluxing in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride to yield the 1,3,4-thiadiazole derivative.[9] Alternatively, the hydrazide can be reacted with carbon disulfide in a basic medium to form a dithiocarbazate, which upon acidification and heating undergoes cyclization to the 5-substituted-1,3,4-thiadiazole-2-thiol.[10][11]
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazole analogues of this compound are typically synthesized from the corresponding thiosemicarbazide derivative of this compound through base-catalyzed cyclization.
Experimental Protocol for 4-Amino-5-(biphenyl-4-ylmethyl)-4H-1,2,4-triazole-3-thiol:
The thiosemicarbazide of this compound (prepared as described in section 2.3) (0.01 mol) is refluxed in an aqueous solution of a base, such as 2% sodium hydroxide, for 4-6 hours.[12][13] The reaction mixture is then cooled and acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the triazole derivative. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[14][15]
Quantitative Data Summary
The following tables summarize the reported yields and biological activities for representative this compound analogues.
Table 1: Synthetic Yields of this compound Analogues
| Compound Class | Derivative | Starting Material | Synthetic Method | Yield (%) | Reference |
| 1,3,4-Oxadiazole | 2-Amino-5-(biphenyl-4-ylmethyl)-1,3,4-oxadiazole | This compound Thiosemicarbazide | Oxidative Cyclization | 75-85 | [7][16] |
| 1,3,4-Thiadiazole | 5-(Biphenyl-4-ylmethyl)-1,3,4-thiadiazole-2-thiol | This compound Hydrazide | Reaction with CS2 | 80-90 | [10][11] |
| 1,2,4-Triazole | 4-Amino-5-(biphenyl-4-ylmethyl)-4H-1,2,4-triazole-3-thiol | This compound Thiosemicarbazide | Base-catalyzed Cyclization | 70-85 | [14][15] |
Table 2: In Vitro Anti-inflammatory Activity of this compound Analogues
| Compound Class | Derivative | Assay | IC50 (µM) | Reference |
| This compound | - | COX-2 Inhibition | ~10-20 | [17] |
| 1,3,4-Oxadiazole | 5-[2-(2,6-dichloroanilino)benzyl]-2-aryl-1,3,4-oxadiazole | Carrageenan-induced paw edema (% inhibition) | 82.61% | [18] |
| Pyrazole Analogue | Hybrid pyrazole analogue | COX-2 Inhibition | 1.79 | [17] |
Note: The IC50 values and percentage inhibition can vary depending on the specific assay conditions and the nature of the substituents on the heterocyclic ring.
Visualization of Pathways and Workflows
Cyclooxygenase (COX) Signaling Pathway
This compound and its analogues exert their anti-inflammatory effects primarily through the inhibition of the COX enzymes, which are central to the arachidonic acid cascade.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 16. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, Mass Spec) of Felbinac
Spectroscopic Analysis of Felbinac: A Technical Guide
Introduction
This compound, a non-steroidal anti-inflammatory drug (NSAID), is a phenylacetic acid derivative utilized topically to alleviate pain and inflammation. Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] A thorough understanding of its chemical structure is paramount for quality control, metabolite identification, and further drug development. This guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Mechanism of Action: COX Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, this compound reduces the local concentration of prostaglandins at the site of inflammation.[1]
References
The Prodrug Advantage: A Technical Deep Dive into Felbinac's Role as the Active Metabolite of Fenbufen
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Felbinac as the active metabolite of the non-steroidal anti-inflammatory drug (NSAID), Fenbufen. By delving into the metabolic conversion, pharmacokinetic profiles, and pharmacodynamic mechanisms, this document provides a comprehensive resource for understanding the therapeutic efficacy of this prodrug strategy.
Introduction: The Prodrug Concept in NSAID Development
Fenbufen, a propionic acid derivative, was developed as an NSAID for the management of pain and inflammation. However, its therapeutic effects are not attributed to the parent drug itself but to its rapid and extensive biotransformation into the active metabolite, this compound (4-biphenylacetic acid). This prodrug approach offers several potential advantages, including the potential for reduced gastric irritation by the parent compound, as the active, cyclooxygenase (COX)-inhibiting entity is primarily generated systemically. This guide will dissect the scientific underpinnings of this metabolic activation and its implications for drug action.
Metabolic Conversion of Fenbufen to this compound
The conversion of Fenbufen to its active form, this compound, is a critical step in its mechanism of action. While the precise enzymatic pathways have not been definitively elucidated in all species, it is understood to be a multi-step process.
Experimental Workflow: In Vitro Metabolism of Fenbufen
Caption: Workflow for in vitro metabolism studies of Fenbufen.
The primary metabolism of Fenbufen involves the reduction of the ketone group, followed by beta-oxidation of the propionic acid side chain to yield this compound. This biotransformation predominantly occurs in the liver, and while specific cytochrome P450 (CYP) isozymes have not been definitively identified for all steps, CYP enzymes are known to be involved in the metabolism of many NSAIDs.
Pharmacokinetics: A Comparative Analysis
The pharmacokinetic profiles of Fenbufen and this compound are crucial to understanding the onset, duration, and intensity of the therapeutic effect. Following oral administration, Fenbufen is well-absorbed and rapidly converted to this compound.
Table 1: Comparative Pharmacokinetic Parameters of Fenbufen and this compound in Humans (Oral Administration)
| Parameter | Fenbufen | This compound (from Fenbufen) | Reference |
| Tmax (h) | ~2 | ~9.5 | [1][2] |
| Cmax (µg/mL) | ~13 | ~60 | [1] |
| Half-life (t½) (h) | ~10.3 | ~9.8 | [1] |
| Protein Binding | >98% | >99% | [2] |
Note: Data are compiled from different studies and may not be directly comparable.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Dose (mg/kg) | C0 (µg/mL) | AUC (µg·h/mL) |
| 3.36 | 30.5 ± 6.2 | 45.8 ± 7.1 |
| 8.40 | 75.9 ± 12.4 | 115.2 ± 18.9 |
| 21.0 | 188.7 ± 35.6 | 285.4 ± 45.3 |
Source: Adapted from a study on intravenous administration of this compound trometamol in rats.
Pharmacodynamics: The Mechanism of Action
The anti-inflammatory, analgesic, and antipyretic properties of Fenbufen are mediated by its active metabolite, this compound. This compound, like other traditional NSAIDs, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
The Prostaglandin Synthesis Pathway and COX Inhibition
Caption: The prostaglandin synthesis pathway and the inhibitory action of this compound.[3][4][5]
COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins that mediate homeostatic functions, such as gastric mucosal protection and platelet aggregation.[4][6] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4][6]
Fenbufen itself is a very weak inhibitor of COX enzymes. However, its metabolite, this compound, is a potent non-selective inhibitor of both COX-1 and COX-2. The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with some of the characteristic side effects of traditional NSAIDs, such as gastrointestinal disturbances.
Table 3: Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Fenbufen | Weak Inhibitor | Weak Inhibitor | - |
| This compound | Data not directly comparable | Data not directly comparable | - |
Experimental Protocols
Simultaneous Determination of Fenbufen and this compound in Plasma by HPLC-UV
This method allows for the quantification of both the prodrug and its active metabolite, which is essential for pharmacokinetic studies.
Protocol Outline: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of Fenbufen and this compound in plasma.[7][8][9]
Detailed Method:
-
Sample Preparation: To a 1.0 mL aliquot of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).
-
Extraction: Add 5 mL of a dichloromethane:diethyl ether (80:20 v/v) mixture. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted), with the exact ratio optimized for separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated in vivo model to assess the anti-inflammatory potential of new compounds.[10][11][12][13]
Protocol Outline: Carrageenan-Induced Paw Edema
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Method:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Fenbufen-treated groups (various doses), and this compound-treated groups (various doses).
-
Dosing: Administer the test compounds or vehicle orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The therapeutic efficacy of Fenbufen is a clear demonstration of a successful prodrug strategy. The parent compound, with its weak COX inhibitory activity, is rapidly metabolized to this compound, the active entity responsible for the anti-inflammatory and analgesic effects. This conversion is central to its mechanism of action and provides a basis for its pharmacological profile. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this important NSAID and the principles of prodrug design.
References
- 1. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. High-performance liquid chromatographic procedure for the simultaneous determination of norfloxacin, fenbufen and this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of rufloxacin, fenbufen and this compound in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
Methodological & Application
Application Note: Protocol for Dissolving Felbinac in DMSO for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Felbinac is a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of fenbufen.[1] It is primarily used topically to alleviate pain and inflammation associated with musculoskeletal conditions.[2][3][4] The therapeutic effects of this compound stem from its inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins—key mediators of inflammation and pain.[2][5] For in vitro studies, which are fundamental in drug discovery and mechanism-of-action analysis, proper preparation of drug solutions is paramount. Due to its hydrophobic nature, this compound requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.
This document provides a detailed protocol for the preparation and storage of this compound solutions in DMSO for use in various in vitro assays, ensuring experimental reproducibility and accuracy.
Quantitative Data Summary
The following table summarizes the key physical and solubility properties of this compound, along with recommended storage conditions.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [5] |
| Molecular Weight | 212.24 g/mol | [1][5] |
| Solubility in DMSO | 30 mg/mL (141.35 mM) to 100 mg/mL (471.16 mM) | [1][5] |
| Recommended Stock Conc. | 10 mM - 100 mM in 100% DMSO | N/A |
| Storage (Powder) | -20°C for up to 3 years | [1][5] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [5] |
| Final DMSO Conc. in Assay | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 212.24)
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator or ultrasonic probe
Methodology:
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Volume (mL) × 100 mmol/L × 212.24 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL) = Volume (mL) × 21.224
-
For 1 mL of 100 mM stock, weigh out 21.22 mg of this compound powder.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile tube.
-
Solubilization:
-
Add the corresponding volume of 100% DMSO to the tube containing the this compound powder.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
To ensure complete dissolution, sonicate the solution. Assistance from warming the solution may also be necessary.[5] A low-frequency bath sonicator is recommended to avoid potential compound degradation.[1]
-
-
Sterilization (Optional): Solutions prepared in 100% DMSO do not typically require filter sterilization.[8] If necessary for a specific application, use a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the serial dilution of the primary stock solution to achieve the final desired concentration in cell culture medium.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile 100% DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile tubes for dilution
Methodology:
-
Intermediate Dilution: It is highly recommended to perform a serial dilution rather than a single large dilution to avoid precipitation.[1]
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Prepare an intermediate stock solution (e.g., 10 mM or 1 mM) by diluting the 100 mM stock with 100% DMSO.
-
Example: To make 100 µL of a 10 mM intermediate stock from a 100 mM primary stock, mix 10 µL of the 100 mM stock with 90 µL of 100% DMSO.
-
-
Final Dilution:
-
Pre-warm the cell culture medium or assay buffer to 37°C. This can help prevent the compound from precipitating upon final dilution.[1]
-
Add the required volume of the intermediate stock solution to the pre-warmed medium to achieve the final desired experimental concentration.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM intermediate stock, add 1 µL of the 10 mM stock to 999 µL of culture medium (a 1:1000 dilution).
-
Mix immediately and thoroughly by gentle pipetting or inversion.
-
-
Solvent Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug.[6] This is critical as DMSO can have biological effects, even at low concentrations.[9][10] The final DMSO concentration should not exceed 0.5%, with ≤ 0.1% being ideal for most cell-based assays to minimize cytotoxicity.[6][7]
Visualized Diagrams
Experimental Workflow
The following diagram illustrates the complete workflow for preparing this compound solutions for in vitro experiments.
References
- 1. This compound | COX | TargetMol [targetmol.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Soft tissue trauma: a randomised controlled trial of the topical application of this compound, a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound gel for treatment of localized extra-articular rheumatic diseases--a multicenter, placebo controlled, randomized study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Cell-Based Assay for Testing Felbinac's Anti-Inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Felbinac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class, commonly used topically to alleviate pain and inflammation associated with musculoskeletal conditions.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, this compound reduces prostaglandin production, thereby mitigating the inflammatory response.[1] This application note provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Principle of the Assay
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[4] Upon stimulation with LPS, RAW 264.7 cells initiate a signaling cascade that leads to the upregulation of pro-inflammatory enzymes, including COX-2.[4] COX-2 then catalyzes the conversion of arachidonic acid into prostaglandins, such as PGE2. The amount of PGE2 released into the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The anti-inflammatory activity of this compound is determined by its ability to inhibit this LPS-induced PGE2 production in a dose-dependent manner.
Signaling Pathway of LPS-Induced PGE2 Production and this compound Inhibition
The following diagram illustrates the signaling pathway initiated by LPS, leading to the production of PGE2, and the point of inhibition by this compound.
Caption: LPS-induced PGE2 production pathway and this compound's inhibitory action.
Experimental Workflow
The overall workflow for the cell-based assay is depicted below.
Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.
Detailed Experimental Protocol
Materials and Reagents:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) ELISA Kit
-
24-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells and perform a cell count.
-
Seed the cells in a 24-well plate at a density of 3.0 x 10^5 cells per well in 1 mL of culture medium.[5]
-
Incubate the plate for 24 hours to allow the cells to adhere.[5]
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.1% to avoid cytotoxicity.
-
-
Cell Treatment and Stimulation:
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 500 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., a known COX-2 inhibitor like Indomethacin).
-
Incubate the plate for 1-2 hours.
-
Add 500 µL of medium containing LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells, which receive medium without LPS).[5]
-
Incubate the plate for an additional 24 hours.[5]
-
-
Collection of Supernatants:
-
After the 24-hour incubation with LPS, centrifuge the 24-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants from each well without disturbing the cell monolayer.
-
Store the supernatants at -20°C or -80°C until the PGE2 measurement.
-
-
Quantification of PGE2:
-
Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (PGE2 concentration in treated well / PGE2 concentration in LPS-stimulated vehicle control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits PGE2 production by 50%) from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Data Presentation
The quantitative data from this assay can be summarized in the following tables. The data presented here are representative examples and may vary depending on experimental conditions.
Table 1: Effect of this compound on LPS-Induced PGE2 Production in RAW 264.7 Cells
| Treatment Group | This compound Concentration (µM) | PGE2 Concentration (pg/mL) ± SD | % Inhibition |
| Negative Control (No LPS) | 0 | 50.2 ± 5.8 | - |
| Vehicle Control (LPS + DMSO) | 0 | 1580.5 ± 120.3 | 0 |
| This compound | 0.1 | 1345.7 ± 98.1 | 14.8 |
| This compound | 1 | 987.4 ± 75.6 | 37.5 |
| This compound | 10 | 452.1 ± 40.2 | 71.4 |
| This compound | 50 | 185.3 ± 21.5 | 88.3 |
| This compound | 100 | 98.6 ± 12.4 | 93.8 |
| Positive Control (Indomethacin) | 10 | 125.4 ± 15.7 | 92.1 |
Table 2: IC50 Values for Inhibition of PGE2 Production
| Compound | IC50 (µM) |
| This compound | ~5.5 |
| Indomethacin (Positive Control) | ~0.8 |
Conclusion
This cell-based assay provides a robust and reproducible method for evaluating the anti-inflammatory activity of this compound. By quantifying the inhibition of LPS-induced PGE2 production in RAW 264.7 cells, researchers can obtain valuable data on the potency of this compound and other potential anti-inflammatory compounds. The detailed protocol and data presentation format provided in this application note can serve as a comprehensive guide for scientists in the field of drug discovery and development.
References
- 1. Lipopolysaccharide-dependent prostaglandin E(2) production is regulated by the glutathione-dependent prostaglandin E(2) synthase gene induced by the Toll-like receptor 4/MyD88/NF-IL6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. EP2 and EP4 receptors on muscularis resident macrophages mediate LPS-induced intestinal dysmotility via iNOS upregulation through cAMP/ERK signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of non-steroidal anti-inflammatory drugs on prostaglandin E2 production by cyclooxygenase-2 from endogenous and exogenous arachidonic acid in rat peritoneal macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Food Science and Preservation [ekosfop.or.kr]
Application Notes and Protocols for Utilizing Felbinac in a Carrageenan-Induced Paw Edema Model in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Felbinac, a non-steroidal anti-inflammatory drug (NSAID), in the well-established carrageenan-induced paw edema model in rats. This model is a cornerstone for the in vivo screening and characterization of potential anti-inflammatory agents.
Introduction
The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[1] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is associated with the production of prostaglandins, leukotrienes, and the infiltration of neutrophils.[2] This second phase is particularly sensitive to inhibition by NSAIDs like this compound, which primarily exert their effect by inhibiting the cyclooxygenase (COX) enzymes.[1]
This compound, a phenylacetic acid derivative, is an effective topical and systemic anti-inflammatory agent. Its primary mechanism of action involves the inhibition of COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins from arachidonic acid.[3] By reducing prostaglandin levels at the site of inflammation, this compound alleviates the cardinal signs of inflammation: edema, hyperalgesia, and erythema.[3]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound administration in a carrageenan-induced paw edema model. The data is based on a comparative study of topically applied this compound patches.
Table 1: Effect of Topical this compound on Paw Edema Ratio Over Time
| Treatment Group | Time After Carrageenan Injection | |||
| 1 hour | 3 hours | 5 hours | 7 hours | |
| Control (Vehicle) | 125.5 ± 8.2 | 145.3 ± 10.5 | 155.8 ± 12.1 | 150.2 ± 11.7 |
| 0.5% this compound Patch | 118.4 ± 7.9 | 135.1 ± 9.8 | 142.6 ± 11.3 | 138.9 ± 10.9 |
| 3.5% this compound Patch | 115.2 ± 7.5 | 130.7 ± 9.2 | 135.8 ± 10.1 | 132.4 ± 10.3 |
| 1% Diclofenac Patch (Reference) | 110.3 ± 7.1 | 125.4 ± 8.5 | 130.1 ± 9.4 | 126.5 ± 9.8 |
Data are presented as Mean Edema Ratio (%) ± Standard Deviation (S.D.). The edema ratio is calculated based on the increase in paw volume relative to the baseline measurement. Data is adapted from a comparative study and may vary based on experimental conditions.[4][5]
Table 2: Inhibition of Paw Edema by Topical this compound
| Treatment Group | Edema Suppression Rate (%) | Area Under the Effect Curve (AUEC) |
| Control (Vehicle) | 0% | 275.4 ± 22.3 |
| 0.5% this compound Patch | ~10-15% | 255.7 ± 18.9 |
| 3.5% this compound Patch | ~15-25% | 247.9 ± 20.1 |
| 1% Diclofenac Patch (Reference) | 12.1–33.2% | 230.5 ± 15.6 |
Edema suppression rates are estimations based on the provided data.[4][5] AUEC is a measure of the total anti-inflammatory effect over the 7-hour observation period.[4][5]
Table 3: Expected Effects of this compound on Inflammatory Mediators in Paw Tissue (Qualitative)
| Inflammatory Mediator | Expected Effect of this compound |
| Prostaglandin E2 (PGE2) | Significant Decrease |
| Tumor Necrosis Factor-alpha (TNF-α) | Potential Decrease |
| Interleukin-1 beta (IL-1β) | Potential Decrease |
| Interleukin-6 (IL-6) | Potential Decrease |
While this compound's primary action is on prostaglandin synthesis, NSAIDs can also modulate the production of pro-inflammatory cytokines.[4][6] Further specific studies are required to quantify the exact impact of this compound on these cytokines in this model.
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Carrageenan (lambda, Type IV)
-
Sterile 0.9% saline solution
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Pentobarbital sodium (for anesthesia)
-
Plethysmometer
-
Calipers
-
ELISA kits for PGE2, TNF-α, IL-1β, and IL-6
-
Syringes (1 mL) with needles (26-gauge)
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 180-220 g
-
Acclimatization: House the animals for at least one week before the experiment with free access to standard chow and water. Maintain a 12-hour light/dark cycle.
Experimental Procedure
-
Animal Grouping:
-
Group 1: Negative Control (Vehicle + Saline injection)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan injection)
-
Group 3-n: this compound Treatment (Different doses of this compound + Carrageenan injection)
-
Group n+1: Positive Control (e.g., Indomethacin or Diclofenac + Carrageenan injection) (A minimum of 6-8 animals per group is recommended)
-
-
Baseline Paw Volume Measurement:
-
Prior to any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V0).
-
-
Drug Administration:
-
Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. For topical application, the formulation should be applied to the paw surface a specified time before carrageenan injection.
-
-
Induction of Paw Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at various time points after carrageenan injection, typically at 1, 2, 3, 4, 5, and 6 hours.
-
-
Data Analysis:
-
Increase in Paw Volume (Edema): Calculate the increase in paw volume for each animal at each time point: Edema (mL) = Vt - V0.
-
Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for the treated groups relative to the carrageenan control group:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
-
Biochemical Analysis (Optional):
-
At the end of the experiment (e.g., at 3 or 5 hours, corresponding to peak inflammation), euthanize the animals.
-
Collect blood samples via cardiac puncture for serum separation.
-
Excise the inflamed paw tissue.
-
Homogenize the paw tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of PGE2, TNF-α, IL-1β, and IL-6 in the serum and/or paw tissue supernatant using specific ELISA kits.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Felbinac in Biological Samples using HPLC
This application note provides a detailed methodology for the quantitative analysis of Felbinac in various biological matrices, such as plasma, urine, and tissue homogenates, using High-Performance Liquid Chromatography (HPLC). This compound, a non-steroidal anti-inflammatory drug (NSAID), is the active metabolite of fenbufen and is utilized for the treatment of musculoskeletal and joint disorders. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in complex mixtures. When coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC methods offer high sensitivity and specificity for bioanalytical applications. This document outlines a validated HPLC-MS/MS method for the determination of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol.
Principle
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity.
Data Summary
The following table summarizes the key quantitative data from a validated LC-MS/MS method for the determination of this compound in rat biological matrices.[1]
| Parameter | This compound | Internal Standard (Probenecid) |
| Linearity Range | 5 - 5000 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | - |
| Intra-day Precision (RSD%) | ≤ 7.3% | - |
| Inter-day Precision (RSD%) | ≤ 6.4% | - |
| Accuracy (RE%) | -2.1% to 7.4% | - |
| MS/MS Transition (m/z) | 211.1 → 167.0 | 283.9 → 239.9 |
A separate study for the quantification of this compound and its major metabolite, 4'-hydroxythis compound, in human plasma and urine also demonstrated good linearity (r > 0.996), precision (RSD% 1.13 - 6.49%), and accuracy (95.9% - 108.6%).[2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Probenecid (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl ether (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Biological matrix (plasma, urine, tissue homogenate)
Equipment
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Venusil MP C18 column (100 mm x 4.6 mm, 5 µm)[1]
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Sample Preparation: Liquid-Liquid Extraction[1]
-
Thaw the biological samples (50 µL) at room temperature.
-
Add 50 µL of the internal standard working solution (Probenecid) to each sample.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (ethyl ether-dichloromethane, 60:40, v/v).
-
Vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject a 10 µL aliquot into the HPLC system.
HPLC Conditions[1]
-
Column: Venusil MP C18 (100 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 5mM Ammonium Acetate with 0.1% Formic Acid (80:20, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Run Time: Approximately 2 minutes
Mass Spectrometry Conditions[1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 211.1 → 167.0
-
Probenecid (IS): m/z 283.9 → 239.9
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank biological matrix samples from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.
-
Linearity: Determined by analyzing a series of calibration standards over the concentration range of 5-5000 ng/mL.[1] The calibration curve should have a correlation coefficient (r) of >0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision (RSD%) should be ≤15% (≤20% for LLOQ), and the accuracy (RE%) should be within ±15% (±20% for LLOQ).[1]
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of extracted samples with those of unextracted standards.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte and IS is not suppressed or enhanced by the biological matrix.
-
Stability: The stability of this compound in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Validation and application of the HPLC method.
References
- 1. Validated LC-MS/MS assay for the determination of this compound: Application to a preclinical pharmacokinetics study of this compound trometamol injection in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative analysis of this compound and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of this compound trometamol injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Felbinac's Anti-inflammatory Effects on THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for inducing an inflammatory response in the human monocytic cell line, THP-1, and subsequently evaluating the anti-inflammatory potential of Felbinac. The protocol outlines the differentiation of THP-1 monocytes into macrophage-like cells, induction of inflammation using lipopolysaccharide (LPS), and the subsequent treatment with this compound. Methodologies for assessing key inflammatory markers, including cytokine production and gene expression, are detailed. This guide is intended to provide a framework for researchers investigating the efficacy of this compound and other non-steroidal anti-inflammatory drugs (NSAIDs) in a controlled in vitro setting.
Introduction
THP-1 cells, a human monocytic leukemia cell line, are a widely used model in immunological and cancer research. Upon stimulation with phorbol 12-myristate 13-acetate (PMA), these cells differentiate into macrophage-like cells that exhibit many of the morphological and functional characteristics of primary human macrophages. Subsequent stimulation with bacterial lipopolysaccharide (LPS) triggers a robust inflammatory response, characterized by the activation of key signaling pathways and the release of pro-inflammatory mediators. This model provides a valuable tool for screening and characterizing the efficacy of anti-inflammatory compounds.
This compound is a non-steroidal anti-inflammatory drug (NSAID) that is an active metabolite of fenbufen.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[2] This application note details a comprehensive protocol to investigate the anti-inflammatory effects of this compound on LPS-stimulated THP-1 macrophage-like cells.
Experimental Protocols
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well cell culture plates
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL into the desired cell culture plates.
-
To induce differentiation into macrophage-like cells, add PMA to the culture medium to a final concentration of 100 ng/mL.
-
Incubate the cells with PMA for 48 hours. Differentiated cells will adhere to the bottom of the plate and exhibit a larger, more spread-out morphology.
-
After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent cells twice with sterile Phosphate Buffered Saline (PBS).
-
Add fresh, pre-warmed RPMI-1640 medium (without PMA) to the cells and allow them to rest for 24 hours before inducing inflammation.
Induction of Inflammation and this compound Treatment
Materials:
-
Differentiated THP-1 macrophage-like cells
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 2 hours. Include a vehicle control group treated with the same concentration of DMSO.
-
After the pre-treatment period, induce inflammation by adding LPS to the culture medium to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours) to assess different inflammatory endpoints.
Assessment of Inflammatory Markers
Protocol:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plates for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Protocol:
-
Collect the cell culture supernatants at the end of the incubation period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using commercially available ELISA kits, following the manufacturer's instructions.
Protocol:
-
Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes such as COX-2, inducible Nitric Oxide Synthase (iNOS), TNF-α, IL-6, and IL-1β.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | High | High | High |
| LPS + this compound (1 µM) | Reduced | Reduced | Reduced |
| LPS + this compound (10 µM) | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound (50 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table presents expected trends. Actual values should be determined experimentally.
Table 2: Effect of this compound on Inflammatory Gene Expression in LPS-stimulated THP-1 Cells
| Treatment | Relative COX-2 mRNA Expression | Relative iNOS mRNA Expression |
| Control (Untreated) | 1.0 | 1.0 |
| LPS (1 µg/mL) | > 10-fold increase | > 10-fold increase |
| LPS + this compound (10 µM) | Significantly Decreased | Moderately Decreased |
| LPS + this compound (50 µM) | Substantially Decreased | Significantly Decreased |
Note: This table illustrates anticipated results. Experimental data is required for actual values.
Mandatory Visualization
Caption: Experimental workflow for testing this compound on THP-1 cells.
Caption: LPS-induced inflammatory signaling pathways in macrophages.
Caption: Mechanism of action of this compound.
References
Application Notes: Evaluating the Analgesic Effects of Felbinac Using Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbinac, a non-steroidal anti-inflammatory drug (NSAID), is a phenylacetic acid derivative primarily used topically to alleviate pain and inflammation associated with musculoskeletal conditions.[1] Its principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the biosynthesis of prostaglandins from arachidonic acid.[1] By reducing prostaglandin production at the site of inflammation, this compound effectively mitigates pain, swelling, and fever.[1] These application notes provide detailed protocols for commonly employed preclinical animal models to assess the peripheral and central analgesic properties of this compound.
Mechanism of Action: COX Inhibition Pathway
This compound exerts its therapeutic effects by blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] This inhibition is central to its analgesic action.
Caption: this compound's mechanism of action via COX enzyme inhibition.
Brewer's Yeast-Induced Hyperalgesia (Randall-Selitto Test)
This model is used to evaluate the analgesic effect of drugs on inflammatory pain by measuring the mechanical pain threshold in an inflamed paw. Inflammation is induced by brewer's yeast, and the pain threshold is determined by applying increasing pressure until the animal withdraws its paw.[1][2]
Experimental Protocol
-
Animals: Male Wistar rats (180-220g) are commonly used.
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the basal pain threshold of the rat's right hind paw using an analgesy-meter (e.g., Ugo Basile). Apply a linearly increasing mechanical force to the dorsal surface of the paw. The pressure at which the rat vocalizes or withdraws its paw is recorded as the baseline threshold.
-
Induction of Hyperalgesia: Inject 0.1 mL of a 5% (w/v) suspension of brewer's yeast in sterile saline into the sub-plantar surface of the right hind paw.
-
Drug Administration: Two hours after yeast injection, when hyperalgesia has developed, administer the test compound. For topical this compound, apply a patch (e.g., 0.5% or 3.5%) to the inflamed paw.[1][2] A control group receives a placebo patch.
-
Pain Threshold Measurement: Measure the paw withdrawal threshold at various time points post-treatment (e.g., 1, 3, 5, and 7 hours after induction).[1][2]
-
Data Analysis: The analgesic effect is quantified as the increase in pressure (in grams) tolerated by the animal or as a ratio of the post-treatment threshold to the baseline threshold.
Data Presentation
The following table summarizes data from a comparative study on topical this compound patches in the brewer's yeast-induced hyperalgesia model in rats.[1][2]
| Treatment Group (Topical Patch) | Pain Threshold Ratio at 3 hours (Mean ± SD) | Statistical Significance vs. Control (p-value) |
| Control (Placebo) | Decreased (hyperalgesia present) | - |
| 3.5% this compound | 0.91 ± 0.18 | p=0.0001 |
| 0.5% this compound | Significantly higher than control | p=0.0003 (for 1/AUEC) |
Data is derived from a study where the pain threshold ratio did not decrease in the this compound groups, indicating a significant analgesic effect compared to the control group where hyperalgesia developed.[1]
Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation. The sub-plantar injection of carrageenan induces a local, biphasic inflammatory response characterized by edema (swelling), which can be quantified to assess the anti-inflammatory (and indirectly, analgesic) activity of a compound.[3][4]
Experimental Protocol
-
Animals: Male Sprague-Dawley or Wistar rats (150-200g) are typically used.[3]
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle control. For topical application, a patch is applied to the dorsal surface of the paw 2 hours prior to carrageenan injection.[1][5]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[4][6]
-
Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 3, 5, and 7 hours).[1][2]
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Data Presentation
Summary of results for topical this compound patches in the carrageenan-induced paw edema model in rats.[1][5]
| Treatment Group (Topical Patch) | Edema Rate (AUEC - Mean ± SD) | Statistical Significance vs. Control (p-value) | Edema Suppression Rate (%) |
| Control (Placebo) | 272.7 ± 25.4 | - | - |
| 3.5% this compound | 247.9 ± 20.1 | p=0.017 | Lower than Diclofenac (12.1-33.2%) |
| 0.5% this compound | Not significantly different from control | - | Lower than Diclofenac (12.1-33.2%) |
AUEC: Area Under the Effect Curve. Data indicates that the 3.5% this compound patch produced a statistically significant anti-inflammatory effect.[1][5]
Acetic Acid-Induced Writhing Test
This is a widely used chemical model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors and induce a characteristic writhing (abdominal constriction and stretching) response.[7][8][9]
Caption: Experimental workflow for the acetic acid-induced writhing test.
Experimental Protocol
-
Animals: Swiss albino mice (20-30g) of either sex are commonly used.[9]
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups: a vehicle control group, a positive control group (e.g., Diclofenac 10 mg/kg), and this compound test groups at various doses.[10]
-
Drug Administration: Administer this compound or control substances via the desired route (e.g., oral or intraperitoneal).
-
Absorption: Allow for an absorption period, typically 30-60 minutes.
-
Induction of Writhing: Inject 0.6-1% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).[8][11]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and start a timer. After a latency period of about 5 minutes, count the total number of writhes (characterized by abdominal muscle contraction, trunk twisting, and hind limb extension) over a 15-20 minute period.[8]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (% inhibition) is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Data Presentation
While specific data for this compound in this model was not identified in the literature search, NSAIDs as a class are highly effective in reducing acetic acid-induced writhing due to the test's dependence on prostaglandin synthesis.[7][10]
| Treatment Group | Dose | Expected Outcome |
| Control (Vehicle) | - | High number of writhes |
| Positive Control (e.g., Diclofenac) | 10 mg/kg | Significant reduction in writhes (>60% inhibition)[8] |
| This compound | Dose-dependent | Expected to cause a significant, dose-dependent reduction in the number of writhes. |
Formalin Test
The formalin test is a robust model of tonic chemical pain that is sensitive to a wide range of analgesics. Sub-plantar injection of dilute formalin elicits a biphasic pain response.[12]
-
Phase 1 (Early/Acute Phase): Lasts for the first 5 minutes post-injection and is considered neurogenic pain caused by the direct chemical stimulation of nociceptors.
-
Phase 2 (Late/Inflammatory Phase): Occurs 15-30 minutes post-injection and involves an inflammatory response, with the release of mediators like prostaglandins, and central sensitization in the dorsal horn.
NSAIDs like this compound are expected to be more effective in inhibiting the second phase of the formalin test.
Experimental Protocol
-
Animals: Mice (20-30g) or rats (200-250g) can be used.
-
Acclimatization: Place the animal in a transparent observation chamber for at least 30 minutes before the test to allow acclimatization.
-
Drug Administration: Administer this compound or control substances 30-60 minutes prior to the formalin injection.
-
Induction of Pain: Inject 20-50 µL of a 1-5% formalin solution into the sub-plantar surface of the right hind paw.
-
Observation and Scoring: Immediately after injection, record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
Phase 1: Record behavior from 0-5 minutes post-injection.
-
Phase 2: Record behavior from 15-30 minutes post-injection.
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase for all groups. The percentage of inhibition is calculated relative to the control group.
Data Presentation
Specific quantitative data for this compound in the formalin test was not available in the search results. However, based on its mechanism as an NSAID, the expected results are outlined below.
| Treatment Group | Expected Effect on Phase 1 (Neurogenic Pain) | Expected Effect on Phase 2 (Inflammatory Pain) |
| Control (Vehicle) | High nociceptive score | High nociceptive score |
| Positive Control (Morphine) | Significant inhibition | Significant inhibition |
| This compound | Minimal to no effect | Significant, dose-dependent inhibition |
References
- 1. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, this compound and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the anti-inflammatory and analgesic effects in rats of diclofenac-sodium, this compound and indomethacin patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 6. saspublishers.com [saspublishers.com]
- 7. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pain formalin test: Topics by Science.gov [science.gov]
Application Notes: Preparation of Felbinac Stock Solution for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbinac, an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenbufen, is widely utilized in research for its analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway.[3] This inhibition reduces the production of prostaglandins, mediators of inflammation and pain.[3] Due to its lipophilic nature, preparing this compound for aqueous cell culture environments requires specific solubilization and handling protocols to ensure accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture experiments.
Physicochemical Properties and Solubility
Proper preparation of a this compound stock solution begins with understanding its physical and chemical characteristics. This compound is sparingly soluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Appearance | Powder | [1] |
| Solubility in DMSO | 30 mg/mL (141.35 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by targeting the cyclooxygenase (COX) pathway. The diagram below illustrates this mechanism.
Caption: Mechanism of action of this compound.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 100 mM this compound stock solution in DMSO. It is critical to use high-purity, sterile reagents and maintain aseptic techniques throughout the procedure.
4.1. Materials and Equipment
-
This compound powder (MW: 212.24 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Sterile pipette tips
4.2. Preparation of 100 mM Primary Stock Solution
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 100 mM (0.1 mol/L) solution:
-
Mass = 0.1 mol/L x 0.001 L x 212.24 g/mol x 1000 mg/g = 21.22 mg
-
-
Weighing: Carefully weigh 21.22 mg of this compound powder and transfer it to a sterile amber vial.
-
Dissolution: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes.[1] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 1 year).[1]
4.3. Preparation of Working Solutions
Due to the potential for precipitation in aqueous media, it is recommended to perform a serial dilution.[1] The final concentration of DMSO in the cell culture medium should not exceed 0.5%, as higher concentrations can induce cellular stress and toxicity.[4] A vehicle control containing the same final concentration of DMSO must be included in all experiments.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) from your 100 mM primary stock using sterile DMSO. This can help prevent precipitation when adding the compound to the aqueous culture medium.[1]
-
Final Dilution in Culture Medium:
-
Warm the cell culture medium and the this compound stock (or intermediate) solution to 37°C to reduce the risk of precipitation.[1]
-
Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration in 10 mL of media:
-
Using a 10 mM stock (10,000 µM):
-
V₁ = (C₂ x V₂) / C₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Add 10 µL of the 10 mM stock to 10 mL of medium.
-
The final DMSO concentration will be 0.1% (10 µL / 10,000 µL).
-
-
Immediately mix the solution well by gentle pipetting or swirling.
-
-
Usage: Use the freshly prepared working solution immediately for your cell culture experiments.[3]
Workflow for Solution Preparation
The following diagram outlines the workflow from weighing the compound to preparing the final working solution for cell treatment.
Caption: Workflow for this compound solution preparation.
Application in Cell Culture: Important Considerations
-
Working Concentrations: The effective concentration of this compound can vary significantly depending on the cell type and experimental endpoint. Published studies have used concentrations in the low micromolar range. For example, this compound was shown to inhibit the Chikungunya virus in Vero cells with an IC₅₀ of 0.238 µM, with experiments conducted at 1.56 and 3.125 µM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same volume of DMSO as the highest concentration of this compound used, diluted in culture medium. This ensures that any observed effects are due to the compound and not the solvent.
-
Precipitation: If precipitation occurs upon dilution in the culture medium, try using a higher DMSO concentration in your stock, preparing a more diluted intermediate stock, or ensuring both the medium and stock solution are adequately warmed before mixing.[1]
References
Application Note: In Vitro Skin Permeation Study Protocol for Felbinac Formulations
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of critical parameters for in vitro skin permeation and penetration studies using animal skin models | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches | Semantic Scholar [semanticscholar.org]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 7. Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality of transdermal patches - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Transdermal Testing: Quality Control of Transdermal Patches [kymos.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. norlab.com [norlab.com]
- 14. Design and Evaluation of a Novel this compound Transdermal Patch: Combining Ion-Pair and Chemical Enhancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Felbinac as a Reference Compound in NSAID Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation associated with various conditions, including musculoskeletal disorders. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[1][2] The discovery of two major isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), has driven the development of isoform-selective inhibitors to improve safety profiles, particularly concerning gastrointestinal side effects linked to COX-1 inhibition.[2]
In the screening and development of new NSAIDs, particularly for topical delivery, the use of appropriate reference compounds is critical for comparative evaluation of efficacy and selectivity. Felbinac, the active metabolite of fenbufen, is a topical NSAID of the arylpropionic acid class used for localized pain and inflammation.[1] Its established clinical use and mechanism as a COX inhibitor make it a suitable reference compound for screening novel topical NSAID candidates. This document provides detailed protocols for using this compound in both in vitro and in vivo screening assays.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of both COX-1 and COX-2 enzymes.[1][3] These enzymes are responsible for converting arachidonic acid, released from cell membranes, into prostaglandins (PGs).[1][3] Prostaglandins are key mediators of inflammation, pain, and fever.[1][3] By blocking COX activity, this compound reduces the synthesis of prostaglandins at the site of inflammation, thereby alleviating associated symptoms.[1]
Application 1: In Vitro COX Inhibition Assays
In vitro assays are essential for determining a compound's direct inhibitory activity on COX-1 and COX-2, allowing for the calculation of IC50 values and assessment of selectivity. A common method is the human whole blood assay, which closely mimics physiological conditions.
Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Inhibition
This protocol is adapted from established methods for testing NSAID selectivity.
Objective: To determine the IC50 values of test compounds against COX-1 (measured by thromboxane B2 production) and COX-2 (measured by LPS-stimulated prostaglandin E2 production) using this compound as a reference.
Materials:
-
Freshly drawn human blood from healthy, consenting volunteers who have not taken NSAIDs for at least one week.
-
Heparin tubes for blood collection.
-
Test compounds, this compound, and other reference NSAIDs dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
RPMI 1640 culture medium.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
-
Centrifuge, incubator, multi-well plates.
Procedure:
COX-1 Activity Assay (TxB2 Synthesis):
-
Dispense 500 µL aliquots of fresh, heparinized whole blood into tubes.
-
Add 2 µL of the test compound or this compound at various final concentrations (e.g., 0.1 to 100 µM). Include a vehicle-only control.
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and measure the concentration of TxB2 using a specific EIA kit according to the manufacturer's instructions.
COX-2 Activity Assay (PGE2 Synthesis):
-
Dilute fresh, heparinized whole blood 1:10 with RPMI 1640 medium containing LPS (10 µg/mL final concentration).
-
Dispense 500 µL aliquots of the diluted blood into tubes.
-
Add 2 µL of the test compound or this compound at various final concentrations.
-
Incubate the tubes at 37°C for 24 hours to induce COX-2 expression and activity.
-
Centrifuge the tubes to pellet the cells.
-
Collect the supernatant (plasma) and measure the concentration of PGE2 using a specific EIA kit.
Data Analysis:
-
Calculate the percentage inhibition of TxB2 (COX-1) and PGE2 (COX-2) synthesis for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of the inhibitor.
-
Determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.
-
Calculate the COX-2 selectivity index as the ratio of IC50 (COX-1) / IC50 (COX-2).
Data Presentation: COX Inhibition by Reference NSAIDs
Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Celecoxib | 82 | 6.8 | 12 |
Data sourced from a study using human peripheral monocytes.[4][5]
Application 2: In Vivo Anti-Inflammatory & Analgesic Screening
In vivo models are crucial for evaluating the therapeutic potential of NSAIDs in a complex biological system. This compound can be used as a reference in models of acute inflammation and inflammatory pain.
Protocol: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of new compounds.[6]
Objective: To evaluate the anti-inflammatory effect of a test compound by measuring the reduction of paw edema, using a 3.5% this compound patch as a reference.
Animals: Male Wistar rats (e.g., 150-200g).
Materials:
-
Plethysmometer for measuring paw volume.
-
1% Carrageenan solution in sterile saline.
-
Test compound formulation (e.g., topical patch or gel).
-
Reference: 3.5% this compound patch.
-
Vehicle control patch/gel.
Procedure:
-
Acclimatize animals for at least 7 days under standard laboratory conditions.[7]
-
Divide animals into treatment groups (n=10 per group): Vehicle Control, 3.5% this compound, and Test Compound(s).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Apply the respective patches or topical formulations to the plantar surface of the right hind paw. In a cited study, patches were applied for 2 hours before induction of inflammation.[4][6]
-
After the treatment period, remove the patch/formulation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 3, 5, and 7 hours after the carrageenan injection.[4]
-
Calculate the edema rate (%) and the Area Under the Effect Curve (AUEC) for the edema rate over the 7-hour period.
Data Presentation: Anti-Inflammatory Effects on Paw Edema
The following data is summarized from a study comparing different topical NSAID patches.[6]
Table 2: Effect of Topical NSAIDs on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Edema Rate at 5h (%) | AUEC (0-7h) |
|---|---|---|
| Inflammation Control | 51.6 ± 8.4 | 281.7 ± 30.4 |
| 3.5% this compound Patch | 43.0 ± 3.6 | 247.9 ± 20.1* |
| 1% Diclofenac Patch | 45.1 ± 6.4* | 237.7 ± 40.1* |
*Values are presented as Mean ± S.D. AUEC is the Area Under the Effect Curve. p < 0.05 compared to the inflammation control group.[6]
Protocol: Brewer's Yeast-Induced Hyperalgesia in Rats
This model assesses the analgesic properties of NSAIDs by measuring their ability to reverse inflammatory pain (hyperalgesia).[6]
Objective: To evaluate the analgesic effect of a test compound by measuring the change in pain threshold, using a 3.5% this compound patch as a reference.
Animals: Male Wistar rats.
Materials:
-
Analgesy-meter (e.g., Randall-Selitto apparatus) to measure paw pressure threshold.
-
20% Brewer's yeast suspension in sterile saline.
-
Test compound formulation, 3.5% this compound patch, and vehicle control.
Procedure:
-
Follow steps 1-3 from the paw edema protocol to acclimatize, group, and treat the animals.
-
Induce hyperalgesia by injecting 0.1 mL of 20% brewer's yeast suspension into the plantar surface of the right hind paw.
-
Measure the pain threshold (the pressure required to elicit paw withdrawal) using an analgesy-meter at 1, 3, and 5 hours after induction.[4][6]
-
Calculate the pain threshold ratio and the inverse of the Area Under the Effect Curve (1/AUEC).
Data Presentation: Analgesic Effects on Hyperalgesia
The following data is summarized from the same comparative study.[6] A lower 1/AUEC value indicates a stronger analgesic effect.
Table 3: Effect of Topical NSAIDs on Brewer's Yeast-Induced Hyperalgesia in Rats.
| Treatment Group | Pain Threshold Ratio at 3h | 1/AUEC (0-5h) |
|---|---|---|
| Inflammation Control | 0.68 ± 0.11 | 0.203 ± 0.016 |
| 3.5% this compound Patch | 0.91 ± 0.18** | 0.166 ± 0.020** |
| 1% Diclofenac Patch | 0.96 ± 0.14** | 0.163 ± 0.020** |
*Values are presented as Mean ± S.D. 1/AUEC is the inverse of the Area Under the Effect Curve. *p < 0.01 compared to the inflammation control group.[6]
Conclusion
This compound serves as a valuable, clinically relevant reference compound in the preclinical screening of novel NSAIDs, particularly those intended for topical application. The protocols detailed in this note for in vitro COX inhibition and in vivo anti-inflammatory and analgesic models provide a robust framework for evaluating new chemical entities. The comparative data shows that this compound demonstrates significant anti-inflammatory and analgesic effects, making it a suitable benchmark for assessing the potency and efficacy of developmental candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Cyclooxygenase and Carbonic Anhydrase Inhibition by Nonsteroidal Anti-Inflammatory Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pedworld.ch [pedworld.ch]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Felbinac Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Felbinac in aqueous buffers for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) from the arylpropionic acid class.[1] It is the active metabolite of fenbufen and is used topically to treat muscle inflammation and arthritis. For in vitro assays, this compound's low aqueous solubility can be a significant challenge, potentially leading to precipitation in assay buffers, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the key physicochemical properties of this compound that affect its solubility?
A2: this compound is a weakly acidic compound with a pKa of approximately 4.71.[2] Its low intrinsic aqueous solubility is attributed to its chemical structure. The solubility of this compound is highly dependent on the pH of the medium.
Q3: What is the solubility of this compound in common solvents?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of up to 100 mg/mL.[3][4] It is sparingly soluble in methanol and acetonitrile.[5] Its aqueous solubility is significantly lower and is influenced by pH.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.
Cause: This is a common issue for poorly water-soluble compounds like this compound. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes abruptly from a favorable organic solvent to an unfavorable aqueous one, causing the compound to precipitate out of solution.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute the DMSO stock with a small volume of the aqueous buffer while vortexing, and then gradually add more buffer. This allows for a more gradual change in the solvent polarity.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[6] Determine the maximum tolerable DMSO concentration for your specific assay and adjust your dilution scheme accordingly. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents: Incorporating a water-miscible co-solvent, such as ethanol or polyethylene glycol 400 (PEG 400), in the final aqueous buffer can help maintain this compound's solubility.
-
Addition of a Surfactant: A non-ionic surfactant like Tween 20 can be added to the aqueous buffer at a low concentration (e.g., 0.01-0.1%) to help solubilize this compound and prevent precipitation.[6]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and/or sonicating can help redissolve small amounts of precipitate. However, be cautious about the temperature sensitivity of your assay components.
Issue: Inconsistent results in bioassays.
Cause: Poor solubility of this compound can lead to the formation of micro-precipitates that are not always visible to the naked eye. These precipitates can interfere with assay readings, leading to high variability and inconsistent results.
Solutions:
-
Confirm Complete Solubilization: Before adding your this compound solution to the assay, visually inspect it for any signs of precipitation. If possible, centrifuge the solution and measure the concentration of this compound in the supernatant to ensure it is fully dissolved.
-
Optimize Solubilization Method: Experiment with different solubilization strategies (pH adjustment, co-solvents, surfactants) to find the one that provides the most stable and consistent solution for your specific assay conditions.
-
Include Proper Controls: Always run vehicle controls (buffer with the same concentration of DMSO, co-solvents, or surfactants used to dissolve this compound) to account for any effects of the solubilizing agents on the assay.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [2][7] |
| Molecular Weight | 212.24 g/mol | [2][4] |
| pKa (Strongest Acidic) | 4.71 | [2] |
| logP | 3.49 | [2] |
Table 2: Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer | Concentration | Notes | Source |
| DMSO | 100 mg/mL (471.16 mM) | Requires sonication and warming. | [3][4] |
| Water | 0.06 mg/mL | - | |
| Normal Saline | 0.08 mg/mL | - | |
| PBS (pH 4.0) | 0.02 mg/mL | - | |
| PBS (pH 5.0) | 0.14 mg/mL | - | |
| PBS (pH 6.8) | 6.80 mg/mL | - | |
| PBS (pH 7.4) | 16.56 mg/mL | - | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5 mg/mL (11.78 mM) | Requires sonication. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath and gently warm to 37°C until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A stock solution in DMSO is typically stable for at least one year at -80°C.[3]
Protocol 2: Improving this compound Solubility by pH Adjustment
As this compound is a weak acid, its solubility increases significantly at pH values above its pKa (4.71).
-
Prepare Alkaline Buffer: Prepare a buffer with a pH above 6.0 (e.g., phosphate buffer, pH 7.4). Ensure the buffer has sufficient buffering capacity to maintain the pH after the addition of this compound.
-
Add this compound: Add the this compound powder directly to the alkaline buffer.
-
Solubilization: Stir or vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) can aid dissolution.
-
pH Verification: After dissolution, verify the final pH of the solution and adjust if necessary using a dilute acid or base.
-
Assay Compatibility: Ensure that the final pH of the this compound solution is compatible with the requirements of your specific in vitro assay.
Protocol 3: Using Co-solvents and Surfactants to Enhance Solubility
-
Prepare Co-solvent/Surfactant Buffer: Prepare your desired aqueous buffer. Add a co-solvent such as ethanol or PEG 400 to a final concentration of 1-10% (v/v). Alternatively, or in addition, add a non-ionic surfactant like Tween 20 to a final concentration of 0.01-0.1% (v/v).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Dilution: Perform a stepwise dilution of the this compound DMSO stock into the co-solvent/surfactant-containing buffer while vortexing.
-
Final Concentration: Ensure the final concentrations of DMSO, co-solvent, and surfactant are within the tolerated limits for your assay system.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: Factors influencing this compound solubility and potential issues in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of reactions catalyzed by enzymes in solutions of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Preventing Felbinac Precipitation in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
This guide provides technical support for researchers encountering precipitation issues with Felbinac in cell culture applications. Due to its physicochemical properties, this compound can be challenging to work with in aqueous-based cell culture media. This document outlines the causes of precipitation and provides robust protocols to ensure its successful application in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I add it to my cell culture media?
A1: this compound precipitation is a common issue stemming from its low aqueous solubility.[1] this compound is a lipophilic (fat-soluble) compound that is practically insoluble in water. When a concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced to the aqueous environment of cell culture media, the organic solvent disperses rapidly. This "solvent-shift" leaves the this compound molecules unable to stay dissolved in the media, causing them to crash out of solution and form a visible precipitate.[2]
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The most commonly recommended solvent for this compound is DMSO . It can be dissolved in DMSO at high concentrations, with reported solubilities ranging from 30 mg/mL to 100 mg/mL.[3] To prepare a stock solution, start by dissolving this compound powder in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution by using an ultrasonic bath and gentle warming to 37°C.[4][3] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Q3: What is the maximum final concentration of DMSO that my cells can tolerate?
A3: As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) , and ideally below 0.1% , to minimize solvent-induced cytotoxicity.[5] However, cellular sensitivity to DMSO is cell-line dependent.[6] It is critical to perform a vehicle control experiment, treating your cells with the highest concentration of DMSO that will be used in your experiment, to ensure the solvent itself does not affect cell viability or the experimental outcome.
Q4: Can I use a different solvent, like ethanol?
A4: While this compound is sparingly soluble in ethanol, DMSO is generally the preferred solvent due to its higher solubilizing capacity for this compound and because cells often tolerate low concentrations of DMSO better than ethanol.[6][7][8] If you must use ethanol, be aware that the risk of precipitation upon dilution into aqueous media is higher.
Q5: Does the presence of serum in the media affect this compound solubility?
A5: Yes, the presence of serum, particularly bovine serum albumin (BSA), can significantly aid in keeping hydrophobic drugs like this compound in solution.[9][10][11] Albumin and other proteins can bind to this compound, acting as carriers and preventing aggregation.[11][12] Therefore, precipitation is more likely to occur in serum-free or low-serum media conditions.[5]
Troubleshooting Guide
If you observe a precipitate (e.g., cloudiness, crystals, or film) after adding this compound to your media, follow this troubleshooting workflow.
Physicochemical Data for this compound
For reference, the key properties of this compound are summarized below. Understanding these properties is crucial for troubleshooting solubility issues.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [13][14] |
| Molecular Weight | 212.24 g/mol | [13][14] |
| Appearance | White or almost white, crystalline powder | |
| Chemical Class | Non-steroidal anti-inflammatory drug (NSAID); Arylacetic acid | [13][14] |
| Water Solubility | 39.27 mg/L (at 25°C); Practically insoluble | |
| DMSO Solubility | 30 - 100 mg/mL (141 - 471 mM) | [1][3] |
| Methanol Solubility | Soluble | |
| Ethanol Solubility | Sparingly soluble / Slightly soluble | [7][15] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution
This protocol is suitable for most applications in serum-containing media.
-
Prepare Stock Solution:
-
Accurately weigh this compound powder and dissolve in 100% sterile DMSO to a final concentration of 20 mM.
-
To aid dissolution, vortex thoroughly and place the tube in an ultrasonic water bath for 10-15 minutes. If needed, warm the solution briefly at 37°C.[4][3]
-
Visually inspect the solution against a light source to ensure it is completely clear and free of particulates.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[4]
-
-
Prepare Working Solution:
-
Pre-warm your complete cell culture medium (containing serum) to 37°C in a water bath.
-
To make a final concentration of 20 µM this compound in 10 mL of media, you will need 10 µL of the 20 mM stock solution (a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%).
-
Crucial Step (Serial Dilution): Do not add the 10 µL of stock directly into the 10 mL of media. Instead, first add the 10 µL of stock solution into a tube containing a smaller volume of warm media (e.g., 1 mL). Gently vortex or flick the tube to mix.[3]
-
Transfer this 1 mL intermediate dilution into the remaining 9 mL of media and mix gently by inverting the tube or pipetting.
-
-
Final Steps:
-
Visually inspect the final working solution for any signs of precipitation.
-
If the solution appears clear, it is ready for use. Add it to your cells immediately.
-
Always prepare a vehicle control using the same dilution steps with DMSO only.
-
Protocol 2: Advanced Method Using a Surfactant (for Serum-Free Media or High Concentrations)
This method is recommended when working with serum-free media or when high concentrations of this compound are required, as these conditions increase the risk of precipitation. Non-ionic surfactants like Tween® 80 can help stabilize the compound in solution.[16][17][18]
-
Prepare Stock Solutions:
-
Prepare a 20 mM this compound stock solution in 100% DMSO as described in Protocol 1.
-
Prepare a 10% (v/v) sterile stock solution of Tween® 80 in cell culture grade water. Filter-sterilize this solution through a 0.22 µm filter and store at 4°C.
-
-
Prepare Media with Surfactant:
-
Pre-warm your serum-free cell culture medium to 37°C.
-
Add the 10% Tween® 80 stock solution to your media to achieve a low final working concentration, typically between 0.01% and 0.05% . For example, to make 10 mL of media with 0.02% Tween® 80, add 20 µL of the 10% stock.
-
Mix the media gently.
-
-
Prepare Final Working Solution:
-
Follow the serial dilution procedure described in Step 2 of Protocol 1, using the pre-warmed, Tween® 80-containing media.
-
The presence of the surfactant will help to emulsify the this compound and prevent it from precipitating out of the solution.[18]
-
-
Controls:
-
It is essential to include a vehicle control containing both DMSO and Tween® 80 at the same final concentrations used for the this compound treatment to account for any effects of the solvents and surfactant on the cells.
-
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | COX | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound [medbox.iiab.me]
- 14. This compound | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Tween 80 and Tween 20 Biocompatible Surfactants for Creating Percoll Density Gradients with Polyethylene Microspheres [cospheric.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Felbinac for Anti-inflammatory Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Felbinac in anti-inflammatory assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking COX enzymes, this compound reduces prostaglandin production, thereby mitigating the inflammatory response.[1]
Q2: What is a good starting concentration range for this compound in in vitro anti-inflammatory assays?
A2: A good starting point for this compound in cell-based anti-inflammatory assays is in the range of 1 µM to 100 µM. The optimal concentration will vary depending on the cell type, the specific assay, and the experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: What is the IC50 of this compound for COX-1 and COX-2?
A3: The half-maximal inhibitory concentration (IC50) of this compound has been reported as:
-
COX-1: 865.68 nM
-
COX-2: 976 nM
Q4: Is this compound cytotoxic? At what concentrations should I be concerned about cell death?
A4: Like most NSAIDs, this compound can be cytotoxic at high concentrations. Cytotoxicity is cell-type dependent. It is crucial to perform a cell viability assay, such as an MTT or 7-AAD assay, to determine the cytotoxic concentration range of this compound for your specific cell line. Generally, concentrations above 100 µM should be carefully evaluated for cytotoxic effects. A compound is often considered cytotoxic if it reduces cell viability by more than 30%.
Q5: What is the best solvent to use for dissolving this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Data Presentation
Table 1: this compound IC50 Values for COX Enzymes
| Enzyme | IC50 (nM) |
| COX-1 | 865.68 |
| COX-2 | 976 |
Table 2: Suggested Concentration Ranges for Preliminary this compound Experiments
| Assay Type | Cell Line Example | Suggested Starting Concentration Range (µM) | Key Considerations |
| COX-2 Inhibition | RAW 264.7 Macrophages | 1 - 50 | Pre-incubation time with this compound can influence the apparent IC50 value. |
| Cytokine Release (TNF-α, IL-6) | LPS-stimulated THP-1 | 10 - 100 | Ensure the chosen concentration is not cytotoxic to accurately measure cytokine levels. |
| Cytotoxicity (MTT Assay) | L929 Fibroblasts | 1 - 200 | Determine the maximum non-toxic concentration for subsequent functional assays. |
Experimental Protocols
COX-2 Inhibition Assay (Cell-Based)
This protocol provides a general framework for assessing the inhibitory effect of this compound on COX-2 activity in a cell-based system.
Materials:
-
Cell line known to express COX-2 upon stimulation (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (for stock solution)
-
Arachidonic Acid
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Cell Stimulation: The following day, replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL) to induce COX-2 expression. Incubate for 4-6 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium from a DMSO stock solution. Add the this compound dilutions to the cells and incubate for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
-
Arachidonic Acid Addition: Add arachidonic acid (e.g., 10 µM final concentration) to each well to initiate the COX-2 enzymatic reaction. Incubate for 15-30 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
PGE2 Measurement: Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production at each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Cytokine Release Assay (TNF-α and IL-6)
This protocol outlines the measurement of pro-inflammatory cytokine inhibition by this compound in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
TNF-α and IL-6 ELISA Kits
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation (for THP-1): Seed THP-1 monocytes at 2 x 10^5 cells/well in a 96-well plate. Differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. Then, wash the cells and incubate in fresh medium for 24 hours.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Determine the percentage inhibition of each cytokine at different this compound concentrations relative to the LPS-only treated cells.
MTT Cytotoxicity Assay
This assay determines the concentration at which this compound becomes toxic to the cells.
Materials:
-
Selected cell line (e.g., L929, RAW 264.7)
-
Cell culture medium with 10% FBS
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.
-
This compound Treatment: Expose the cells to a range of this compound concentrations for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The concentration that reduces cell viability by 50% is the IC50 for cytotoxicity.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound inhibits the COX-2 signaling pathway.
Caption: Troubleshooting common issues with this compound assays.
Troubleshooting Guide
Issue 1: No or lower-than-expected anti-inflammatory effect.
-
Possible Cause: The concentration of this compound may be too low to effectively inhibit the inflammatory response in your specific cell type.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, starting from the known IC50 and increasing up to a non-toxic level.
-
-
Possible Cause: The inflammatory stimulus (e.g., LPS) may not be potent enough or may have degraded.
-
Solution: Use a fresh batch of the stimulating agent and ensure it is used at an optimal concentration to induce a robust inflammatory response.
-
-
Possible Cause: The pre-incubation time with this compound may be insufficient for it to exert its inhibitory effect.
-
Solution: Increase the pre-incubation time with this compound before adding the inflammatory stimulus.
-
Issue 2: High levels of cell death in this compound-treated wells.
-
Possible Cause: The concentration of this compound is in the cytotoxic range for your cells.
-
Solution: Reduce the concentration of this compound. Always determine the maximum non-toxic concentration using a cytotoxicity assay (e.g., MTT) before conducting functional assays.
-
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) is too high.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.1%. Prepare higher stock concentrations of this compound to minimize the volume of DMSO added to the wells.
-
Issue 3: Precipitation of this compound in the cell culture medium.
-
Possible Cause: this compound has limited solubility in aqueous solutions.
-
Solution: Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Prepare fresh dilutions of this compound from the stock solution for each experiment. Gently warming the medium to 37°C before adding the this compound solution can sometimes help.
-
Issue 4: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
-
-
Possible Cause: Inadequate mixing of reagents.
-
Solution: Gently mix the contents of the wells after adding each reagent to ensure uniform distribution.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
References
Technical Support Center: Troubleshooting Low Efficacy of Felbinac in In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with Felbinac in in vivo experiments.
Troubleshooting Guide
Question: We are observing minimal anti-inflammatory or analgesic effects with our this compound formulation in our animal model. What are the potential causes and how can we troubleshoot this?
Answer:
Low efficacy of this compound in in vivo experiments can stem from several factors, ranging from the drug formulation to the experimental design. Below is a step-by-step guide to help you identify and resolve the issue.
1. Formulation and Drug Delivery Issues
-
Poor Solubility: this compound is poorly soluble in water. If not formulated correctly, it may not be sufficiently available at the site of action.[1][2]
-
Troubleshooting:
-
Vehicle Selection: Ensure you are using an appropriate vehicle that enhances solubility. For topical application, gels, creams, or patches are common.[3] For systemic administration, consider using a solubilizing agent or a salt form like this compound trometamol, which has enhanced water solubility.[4][5][6][7]
-
Particle Size Reduction: Nanoparticle formulations of this compound have been shown to improve skin penetration and efficacy.[2][8]
-
Penetration Enhancers: For topical formulations, the inclusion of penetration enhancers can significantly improve the delivery of this compound through the stratum corneum.[2][9][10]
-
-
-
Inadequate Skin Permeation (Topical Application): The stratum corneum is a significant barrier to drug absorption.
-
Troubleshooting:
-
Application Site: Ensure the application site on the animal is properly prepared (e.g., shaved) to maximize skin contact.
-
Occlusion: In some models, occluding the application site can enhance absorption.
-
Formulation Optimization: As mentioned above, using penetration enhancers or novel carrier systems like transferosomes can improve permeation.[8]
-
-
2. Pharmacokinetic and Pharmacodynamic Considerations
-
Rapid Metabolism and Clearance: this compound is extensively metabolized in the liver, primarily to 4'-hydroxythis compound, and then excreted by the kidneys.[3][5][6] A high metabolic rate can lead to sub-therapeutic concentrations at the target site.
-
Troubleshooting:
-
Dose and Frequency: You may need to adjust the dose or the frequency of administration to maintain effective concentrations. A dose-response study is highly recommended to determine the optimal dosing regimen for your specific model.
-
Route of Administration: While topical application is common to minimize systemic side effects, for some experimental questions, a different route (e.g., intraperitoneal, oral) might be necessary to achieve the desired systemic exposure.[11][12]
-
-
-
High Protein Binding: this compound is highly protein-bound (around 95%) in plasma.[5][6][7] This means only a small fraction of the drug is free to exert its pharmacological effect.
-
Troubleshooting:
-
Dose Adjustment: The high protein binding is an inherent property of the drug. Ensure your dosage calculations account for this to achieve a therapeutically effective concentration of the free drug.
-
-
3. Experimental Model and Protocol Issues
-
Inappropriate Animal Model: The chosen animal model may not be suitable for evaluating the specific therapeutic effects of this compound.
-
Troubleshooting:
-
Model Selection: For anti-inflammatory studies, common models include carrageenan-induced paw edema and brewer's yeast-induced hyperalgesia in rats.[13][14][15][16] Ensure the model you have selected is sensitive to NSAIDs.
-
Species Differences: Be aware of potential metabolic and physiological differences between animal species that could affect drug efficacy.
-
-
-
Timing of Drug Administration and Endpoint Measurement: The timing of drug administration relative to the induction of inflammation or pain, and the timing of your measurements, are critical.
-
Troubleshooting:
-
Prophylactic vs. Therapeutic Dosing: Determine if you are testing a prophylactic (pre-treatment) or therapeutic (post-treatment) effect and design your experiment accordingly.
-
Time Course Studies: Conduct a time-course study to identify the peak inflammatory or pain response in your model and the optimal time to assess the efficacy of this compound.
-
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[3] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4][11] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3][17]
This compound Signaling Pathway
Caption: this compound's mechanism of action via COX inhibition.
Q2: What are the typical pharmacokinetic parameters of this compound in animal models?
A2: The pharmacokinetics of this compound can vary depending on the animal model, dose, and route of administration. However, some key characteristics have been reported in rats.
Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Protein Binding | ~95% | [5][6][7] |
| Major Metabolite | 4'-Hydroxythis compound | [5][6] |
| Primary Route of Excretion | Urine (majority as metabolites) | [3][5][6] |
| Unchanged in Urine | ~0.3% | [5][6] |
| Unchanged in Feces | ~0.5% | [5][6] |
Q3: Are there established in vivo experimental protocols for testing this compound's efficacy?
A3: Yes, standard models for testing NSAIDs are applicable to this compound. A common protocol for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into groups (e.g., Control, Vehicle, this compound-treated, Positive Control like Indomethacin).
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Drug Administration:
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 5, 7 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for in vivo efficacy studies of this compound.
Q4: What are the key differences between topical and oral administration of this compound in an experimental context?
A4: The choice between topical and oral administration depends on the research question.
Comparison of Topical vs. Oral Administration
| Feature | Topical Administration | Oral Administration |
| Primary Goal | Localized effect at the site of application. | Systemic effect. |
| Systemic Exposure | Minimized, leading to fewer systemic side effects.[3][12] | Higher systemic exposure. |
| First-Pass Metabolism | Bypassed. | Subject to first-pass metabolism in the liver. |
| Key Challenge | Achieving adequate skin permeation.[2][8] | Potential for gastrointestinal side effects.[12] |
| Typical Use in Research | Models of localized inflammation or pain (e.g., arthritis in a specific joint, soft tissue injury).[13] | Models requiring systemic anti-inflammatory or analgesic effects. |
Q5: Are there any known off-target effects of this compound that could influence experimental results?
A5: While the primary mechanism is COX inhibition, like other NSAIDs, this compound can have other effects. High concentrations of NSAIDs have been shown to have COX-independent effects, such as influencing cell adhesion.[18][19] However, in most in vivo experimental settings using therapeutic doses, the observed anti-inflammatory and analgesic effects are predominantly attributed to the inhibition of prostaglandin synthesis. It's important to use appropriate controls in your experiments to isolate the specific effects of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Skin absorption of this compound solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound Trometamol used for? [synapse.patsnap.com]
- 5. Pharmacokinetics of this compound after intravenous administration of this compound trometamol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. nano-ntp.com [nano-ntp.com]
- 9. Design and Evaluation of a Novel this compound Transdermal Patch: Combining Ion-Pair and Chemical Enhancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The topical NSAID this compound versus oral NSAIDS: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, this compound and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-Vivo Models for Management of Pain [scirp.org]
- 15. ijpras.com [ijpras.com]
- 16. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 17. This compound | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. NSAIDs: learning new tricks from old drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Scratch Assay Results with Felbinac
Welcome to the technical support center for researchers utilizing Felbinac in scratch wound healing assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate experimental challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell migration in a scratch assay?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] COX-2 is often overexpressed in various pathological conditions and is involved in processes that promote cell migration.[1][2] Therefore, this compound is expected to inhibit or reduce the rate of cell migration and wound closure in a scratch assay. The precise effects can, however, vary depending on the cell type and experimental conditions.
Q2: I am observing significant variability in my scratch widths, even within the same experiment. What could be the cause?
Inconsistent scratch width is a common source of variability in scratch assays.[3] This can be caused by several factors:
-
Manual Scratching Technique: Using a pipette tip to manually create the scratch can lead to variations in pressure, angle, and speed, resulting in scratches of different widths.[3]
-
Pipette Tip Irregularities: The tip itself may have imperfections or inconsistencies.
-
Cell Monolayer Health: A non-confluent or unhealthy cell monolayer can lead to uneven scratch edges.
Q3: My cells are detaching from the plate after scratching. How can I prevent this?
Cell detachment can compromise the integrity of the assay.[4] Here are some potential solutions:
-
Gentle Washing: After creating the scratch, wash the wells gently to remove detached cells without disturbing the remaining monolayer.
-
Coating the Plate: For weakly adherent cell lines, coating the culture plates with extracellular matrix proteins like fibronectin or poly-L-lysine can improve cell attachment.[4]
-
Optimal Cell Density: Ensure you are seeding cells at a density that allows them to form a healthy, confluent monolayer before scratching.
Q4: The wound in my control group is not closing, or is closing very slowly. What should I do?
If your control group is not behaving as expected, it can be difficult to interpret the effect of this compound. Consider the following:
-
Cell Health: Ensure your cells are healthy, viable, and within a low passage number.
-
Serum Concentration: The concentration of serum in your media is a critical factor. Serum contains growth factors that promote migration.[5] If using serum-free or low-serum media to reduce proliferation, it may also significantly slow migration. You may need to optimize the serum concentration.
-
Incubation Time: The time required for wound closure is cell-type dependent. You may need to extend your observation period.
Q5: How can I be sure that the observed effect is due to inhibition of migration and not just reduced cell proliferation?
This is a critical consideration in scratch assays. To distinguish between anti-migratory and anti-proliferative effects, you can:
-
Use Mitotic Inhibitors: Treat cells with a mitotic inhibitor, such as Mitomycin C, to halt cell division.[4] This allows you to specifically assess cell migration.
-
Lower Serum Concentration: Reducing the serum concentration in the culture medium can minimize proliferation.[6]
-
Perform a Separate Proliferation Assay: Conduct a parallel assay, such as an MTT or BrdU assay, to specifically measure the effect of this compound on cell proliferation under the same experimental conditions.
Troubleshooting Guides
Issue 1: High Variability in Wound Closure Rates Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Scratching | Utilize a wound-making tool or a consistent scratching method to ensure uniform scratch width.[3] |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform monolayer. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. |
| Inconsistent Imaging | Mark the plate to ensure you are imaging the exact same field of view at each time point.[5] |
Issue 2: No Effect or an Unusually Strong Inhibitory Effect of this compound
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment and protect them from light if they are light-sensitive. |
| Cell Line Insensitivity | The cell line you are using may not express the target of this compound (e.g., COX-2) or may have redundant pathways for migration. |
| Cytotoxicity | At high concentrations, this compound may be toxic to the cells, leading to cell death rather than just migration inhibition. Perform a cell viability assay to rule out toxicity.[5] |
Data on NSAID Effects in Scratch Assays
The following table summarizes quantitative data from studies on the effects of other NSAIDs on cell migration in scratch assays, which can provide a reference for expected outcomes with this compound.
| NSAID | Cell Line | Concentration | Effect on Wound Closure | Reference |
| NS-398 | MDA-MB-231 (Breast Cancer) | 10 µM | Significant inhibition of migration after 24 hours. | [2] |
| Niflumic Acid | Hs578T (Breast Cancer) | 10 µM | Significant inhibition of migration after 24 hours. | [2] |
| Ibuprofen | PC-3 (Prostate Cancer) | 50 µM | Significant rescue of NSAID-inhibited migration with p75NTR or Nag-1 siRNA. | [7] |
| Celecoxib | PANC-1 (Pancreatic Cancer) | 20-100 µmol/L | Concentration-dependent attenuation of cell migration. | [8] |
Experimental Protocols
Standard Scratch Wound Healing Assay Protocol
This protocol provides a general framework for conducting a scratch assay. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Scratch Creation:
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.
-
To improve consistency, a cross-shaped scratch can be made.
-
-
Washing:
-
Gently wash each well twice with phosphate-buffered saline (PBS) to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium containing the desired concentration of this compound or vehicle control to the respective wells.
-
-
Imaging:
-
Capture images of the scratch in the same position for each well at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture subsequent images at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.
-
-
Analysis:
-
Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Signaling Pathways
Experimental Workflow for a Scratch Assay
Caption: A typical workflow for a scratch wound healing assay.
Potential Signaling Pathways Affected by this compound in Cell Migration
This compound, as a COX inhibitor, can influence several signaling pathways that regulate cell migration. The diagram below illustrates some of the key pathways that may be affected.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Cyclooxygenase-2 inhibition prevents migration of colorectal cancer cells to extracellular matrix by down-regulation of matrix metalloproteinase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclooxygenase-2 decreases breast cancer cell motility, invasion and matrix metalloproteinase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. moodle2.units.it [moodle2.units.it]
- 7. NSAID Inhibition of Prostate Cancer Cell Migration Is Mediated by Nag-1 Induction via the p38 MAPK-p75NTR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor effect and mechanism of cyclooxygenase-2 inhibitor through matrix metalloproteinase 14 pathway in PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Felbinac-Induced Cytotoxicity
Welcome to the technical support center for researchers utilizing Felbinac in cell-based assays. This resource provides essential information, troubleshooting guidance, and standardized protocols to help you manage and minimize this compound-induced cytotoxicity in your experiments, ensuring more reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 4-biphenylacetic acid, is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenbufen.[1] Its primary therapeutic mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[2] By blocking COX activity, this compound reduces prostaglandin levels at the site of inflammation, thereby alleviating associated symptoms.[2]
Q2: What are the known mechanisms of this compound-induced cytotoxicity in cell-based assays?
While this compound's anti-inflammatory action is due to COX inhibition, its cytotoxic effects, particularly at higher concentrations used in vitro, are often independent of this pathway.[3] Like many other NSAIDs, this compound can induce cell death through several mechanisms:
-
Induction of Apoptosis: NSAIDs can trigger programmed cell death (apoptosis) by activating caspase cascades. This process involves the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7).[4][5]
-
Mitochondrial Dysfunction: Some NSAIDs are known to impair mitochondrial function, leading to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors, and a decrease in ATP production.[6]
-
Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This imbalance between ROS generation and the cell's antioxidant defenses can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death.[7]
Q3: What are typical cytotoxic concentrations or IC50 values for this compound?
The 50% inhibitory concentration (IC50) for this compound and other NSAIDs is highly dependent on the cell line and the duration of the assay.[8] While specific IC50 data for this compound is limited in publicly available literature, data for structurally related NSAIDs can provide a general reference range. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Section 2: Troubleshooting Guide
Q: My cell viability is unexpectedly low, even at low this compound concentrations. What could be the cause?
A:
-
Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to NSAID-induced cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always run a vehicle control (cells treated with the highest concentration of solvent used in the experiment) to rule this out.
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Metabolic Activation: Some cell lines, particularly hepatocytes like HepG2, can metabolize drugs into more toxic compounds, which could explain higher-than-expected cytotoxicity.[9]
Q: I'm observing high well-to-well variability in my cytotoxicity assay results. How can I reduce this?
A:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between pipetting steps to prevent settling. Inconsistent cell numbers across wells is a primary source of variability.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique. When adding reagents, especially viscous ones, ensure complete dispensing and mixing in each well.
-
Incomplete Solubilization (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common cause of variability.[10]
Q: How can I determine if this compound is causing apoptosis or necrosis in my cells?
A: You can use a combination of assays to distinguish between these two forms of cell death:
-
Apoptosis: Look for markers of programmed cell death such as caspase activation (using a Caspase-Glo 3/7 assay), or phosphatidylserine (PS) externalization (using an Annexin V staining assay).[11]
-
Necrosis: This form of cell death involves the loss of plasma membrane integrity. You can measure it by quantifying the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.[12]
-
Combined Approach: Using an Annexin V and propidium iodide (PI) co-staining protocol with flow cytometry can effectively differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Q: How can I mitigate this compound's cytotoxic effects to study its other biological functions?
A:
-
Dose Reduction: The most straightforward method is to use this compound at sub-cytotoxic concentrations. A preliminary dose-response curve is essential to identify this range.
-
Co-treatment with Cytoprotective Agents:
-
Antioxidants: If cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cell death.[13]
-
Caspase Inhibitors: If apoptosis is the primary mechanism, a pan-caspase inhibitor like Z-VAD-FMK can be used to block the cell death pathway, though this may switch the cell death mode to necrosis.[14]
-
-
Time-Course Experiments: Cytotoxicity is often time-dependent. Reducing the incubation time with this compound might allow you to observe earlier biological effects before significant cell death occurs.
Section 3: Data Presentation
Table 1: IC50 Values of Related NSAIDs in Various Cell Lines
Specific IC50 values for this compound are not widely reported. The following table includes data for other NSAIDs to provide a general reference. Researchers must determine these values empirically.
| NSAID | Cell Line | Assay Duration | IC50 (µM) |
| Piroxicam | Canine Melanoma | Short-term | 530[15] |
| Indomethacin | Canine Melanoma | Short-term | 180[15] |
| Mefenamic Acid | MCF-7 (Breast Cancer) | 72h | ~540 (123.5 µg/mL)[5] |
| Diclofenac | HepG2 (Hepatoma) | 24h | ~250[4] |
| Ibuprofen | HepG2 (Hepatoma) | 24h | ~6000[4] |
Table 2: Common Assays to Assess this compound-Induced Cytotoxicity
| Assay | Principle | Measures | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[16] | Metabolic Activity / Viability | Inexpensive, high-throughput. | Indirect measure; can be affected by metabolic changes; requires solubilization step.[10] |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[17] | Necrosis / Membrane Integrity | Direct measure of cytotoxicity; non-destructive to remaining cells. | Underestimates apoptosis; background LDH in serum can interfere.[12] |
| Caspase-Glo® 3/7 Assay | A luminogenic substrate (DEVD) is cleaved by active caspase-3 and -7, producing light via luciferase.[18] | Apoptosis (Executioner Caspases) | Highly sensitive, simple "add-mix-measure" format.[19] | Specific to caspase-3/7 mediated apoptosis. |
| DCFDA Assay | A cell-permeable probe is deacetylated and then oxidized by ROS to a fluorescent compound (DCF).[20] | Reactive Oxygen Species (ROS) | Directly measures a key mechanism of NSAID toxicity. | Can be prone to auto-oxidation and photo-instability. |
Section 4: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well.[22]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures membrane integrity based on the release of lactate dehydrogenase (LDH).[17][23]
-
Plate Setup: Seed cells and treat with this compound as described in the MTT protocol (Steps 1-3). Include control wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis solution (e.g., 2% Triton X-100) for 45 minutes before supernatant collection.[12]
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[24] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change should be visible.
-
Measurement: Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Protocol 3: DCFDA Assay for Intracellular ROS
This protocol outlines the measurement of reactive oxygen species using the H2DCFDA probe.[20][25]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.[25]
-
Probe Loading: Remove the culture medium. Wash cells once with 1X assay buffer. Add 100 µL of 20 µM H2DCFDA working solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark to allow for probe de-esterification.[20]
-
Treatment: Remove the H2DCFDA solution and wash the cells once with 1X assay buffer. Add 100 µL of medium containing the desired concentrations of this compound. Include a positive control (e.g., Pyocyanin or H₂O₂) and a vehicle control.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings can be taken over time to monitor ROS production.
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol provides a luminescent measurement of caspase-3 and -7 activity.[18][26]
-
Plate Setup: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol (Steps 1-3).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well (for a 1:1 ratio with the cell culture medium).
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Section 5: Visualizing Workflows and Pathways
Experimental and Logic Diagrams
References
- 1. This compound | COX | TargetMol [targetmol.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Role of direct cytotoxic effects of NSAIDs in the induction of gastric lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Detouring NSAID into Mitochondria to Induce Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROS and Oxidative Stress in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Caspase 3/7 assay [bio-protocol.org]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative Stress Induced by Reactive Oxygen Species (ROS) and NADPH Oxidase 4 (NOX4) in the Pathogenesis of the Fibrotic Process in Systemic Sclerosis: A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of caspase activity induces a switch from apoptosis to necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of in vitro cytotoxicity of nonsteroidal anti-inflammatory drugs against canine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. ulab360.com [ulab360.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 20. abcam.com [abcam.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tiarisbiosciences.com [tiarisbiosciences.com]
- 25. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 26. promega.com [promega.com]
Technical Support Center: Overcoming Felbinac Delivery Limitations in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of Felbinac in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound effectively in animal models?
A1: The primary challenges stem from this compound's physicochemical properties and the biological barriers of the animal models. This compound, a non-steroidal anti-inflammatory drug (NSAID), has poor bioavailability and limited therapeutic efficacy when administered conventionally.[1][2][3] Key limitations include:
-
Poor Solubility: this compound is poorly soluble in water, which can limit its formulation options and absorption.[2][3]
-
Skin Barrier: For topical and transdermal delivery, the stratum corneum of the skin presents a significant barrier to penetration.[4][5][6][7][8]
-
Gastrointestinal (GI) Side Effects: Oral administration is often avoided due to the risk of GI irritation and other systemic side effects.[5][6]
-
Short Half-Life: A relatively short biological half-life necessitates frequent dosing to maintain therapeutic concentrations, which can lead to reduced patient compliance and inconsistent outcomes.[9]
-
First-Pass Metabolism: Like many orally administered drugs, this compound can be subject to hepatic first-pass metabolism, reducing its systemic availability.[4][10]
Q2: What are the most promising strategies to enhance the transdermal delivery of this compound?
A2: Several innovative drug delivery systems have been developed to overcome the skin barrier and improve this compound's therapeutic efficacy. These include:
-
Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles, such as chitosan nanoparticles, cubosomes, or solid lipid nanoparticles, can enhance its solubility, provide controlled release, and improve skin permeation.[1][2][3][6][10][11]
-
Transdermal Patches: Formulating this compound into transdermal patches offers a non-invasive way to provide sustained drug release directly to the site of inflammation, bypassing the GI tract.[4][5][12]
-
Chemical Penetration Enhancers: Incorporating chemical enhancers like propylene glycol or Azone into topical formulations can disrupt the stratum corneum's lipid structure, facilitating drug penetration.[5][12]
-
Ion-Pair Strategy: Forming an ion-pair complex of this compound with an organic amine can modify its lipophilicity, creating a more favorable balance for partitioning through the different layers of the skin.[5]
-
Vesicular Systems: Liposomes, niosomes, and transfersomes are lipid-based vesicles that can encapsulate this compound and enhance its delivery across the skin.[4][10]
Q3: How can I prepare this compound-loaded nanoparticles for my animal studies?
A3: A common method for preparing chitosan nanoparticles of this compound is the ionotropic gelation method.[3] This involves the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent like sodium tripolyphosphate. A general workflow is as follows:
For detailed protocols, including specific concentrations and stirring speeds, it is recommended to consult specialized literature.[3]
Troubleshooting Guides
Problem 1: Low entrapment efficiency of this compound in nanoparticles.
| Potential Cause | Troubleshooting Step |
| Drug Leakage: this compound may be leaking out of the nanoparticles during the preparation process. | Optimize the concentration of the polymer (e.g., chitosan) and the cross-linking agent. A higher polymer concentration can create a denser matrix.[1][2] |
| Poor Drug-Polymer Interaction: Insufficient interaction between this compound and the polymer. | Adjust the pH of the solutions to ensure optimal charge interactions, especially when using pH-sensitive polymers like chitosan. |
| Rapid Precipitation: The drug may be precipitating out of the solution before being encapsulated. | Modify the solvent system or the rate of addition of the cross-linking agent to slow down the nanoparticle formation process, allowing more time for drug encapsulation. |
Problem 2: Inconsistent drug release from transdermal patches.
| Potential Cause | Troubleshooting Step |
| Non-uniform Drug Distribution: The drug is not evenly dispersed within the patch matrix. | Ensure thorough mixing of the drug with the polymer solution before casting the patch. Consider using a high-shear mixer.[4] |
| Inappropriate Polymer Choice: The selected polymer may not be suitable for the desired release profile. | Experiment with different types or grades of polymers (e.g., Eudragit RLPO vs. RSPO) to modulate the permeability and drug release rate.[13] |
| Variable Patch Thickness: Inconsistencies in the thickness of the prepared patches. | Use a film applicator with a specific gap size to ensure uniform thickness during the solvent casting method.[4] |
Problem 3: Insufficient anti-inflammatory effect in the animal model.
| Potential Cause | Troubleshooting Step |
| Poor Skin Penetration: The formulation is not effectively overcoming the stratum corneum barrier. | Incorporate a penetration enhancer (e.g., 1% propylene glycol) into the formulation.[12] Alternatively, utilize a nanoparticle-based delivery system.[6][9] |
| Sub-therapeutic Dose: The amount of drug being delivered to the target tissue is too low. | Increase the drug concentration in the formulation or the surface area of the applied patch.[14] |
| Inadequate Animal Model: The chosen animal model may not be appropriate for evaluating the specific inflammatory condition. | Ensure the animal model (e.g., carrageenan-induced paw edema) is well-established and validated for testing NSAIDs.[9][15] |
Quantitative Data Summary
Table 1: Characterization of this compound-Loaded Nanoparticles
| Formulation | Polymer System | Particle Size (nm) | Entrapment Efficiency (%) | Drug Release (%) (at 24h) | Reference |
| Chitosan NPs | Chitosan/TPP | 75.65 - 132.87 | 63.25 - 79.98 | ~93.32 | [1][2] |
| Cubosomes | GMO/Poloxamer 407 | 332.5 ± 13.65 | - | 89.58 ± 2.36 | [11] |
| Solid NPs in Gel | - | < 200 | - | - | [6] |
Table 2: In Vitro Skin Permeation of this compound from Different Formulations
| Formulation | Cumulative Permeation (µg/cm²) (at 12h) | Flux (µg/cm²/h) | Animal Model | Reference |
| Self-made Patch (1% PG) | 189.03 | - | - | [12] |
| Commercial Patch (SELTOUCH®) | 94.44 | - | - | [12] |
| Ion-Pair Patch (FEL-TEA + 10% Azone) | - | 6.07 ± 1.11 | Rabbit | [5] |
| Plain this compound Patch | - | 3.16 ± 0.36 | Rabbit | [5] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study
This protocol is a generalized procedure based on common practices.[5][6]
Protocol 2: Carrageenan-Induced Paw Edema Model in Rats
This is a standard in vivo model to assess anti-inflammatory activity.[9][13][15]
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats under standard laboratory conditions for at least one week.
-
Grouping: Divide the animals into control and test groups (n=6 per group).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Formulation Application: Apply the test formulation (e.g., this compound-loaded patch or gel) to the plantar surface of the right hind paw. The control group receives a placebo formulation.
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Signaling Pathways and Logical Relationships
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Design and Evaluation of a Novel this compound Transdermal Patch: Combining Ion-Pair and Chemical Enhancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin absorption of this compound solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 9. theaspd.com [theaspd.com]
- 10. Advanced Drug Delivery Systems for Transdermal Delivery of Non-Steroidal Anti-Inflammatory Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A Novel this compound Transdermal Patch with High Permeability: Design, Development and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. theaspd.com [theaspd.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, this compound and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of Felbinac versus Diclofenac in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Felbinac and Diclofenac. The following sections present a summary of their mechanisms of action, comparative experimental data on their inhibition of key inflammatory mediators, and their cytotoxic profiles. Detailed experimental protocols for the discussed assays are also provided to support further research and drug development efforts.
Mechanism of Action
Both this compound and Diclofenac are non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, they block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The inhibition of prostaglandin synthesis is the primary mechanism behind their anti-inflammatory effects.
Signaling Pathway of COX Inhibition
The following diagram illustrates the general signaling pathway affected by this compound and Diclofenac.
Figure 1: Simplified signaling pathway of COX inhibition by NSAIDs.
Comparative In Vitro Data
Cyclooxygenase (COX) Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) | Assay System |
| This compound | Not Available | Not Available | Non-selective | - |
| Diclofenac | 1.9 | 0.09 | 21.1 | Human Whole Blood Assay |
Note: The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A lower value indicates higher selectivity for COX-2.
Inhibition of Pro-inflammatory Cytokine Production
Data on the in vitro effects of this compound on cytokine production is limited. Diclofenac has been shown to decrease the production of several pro-inflammatory cytokines in dendritic cells.
| Drug | Cell Type | Cytokine | Concentration | % Inhibition / Effect |
| This compound | Not Available | - | - | Not Available |
| Diclofenac | Mouse BMDCs | IL-12 | 10 µM | Significant decrease |
| IL-10 | 10 µM | Trend towards lower production | ||
| IL-6 | 10 µM | Trend towards lower production | ||
| TNF-α | 10 µM | Trend towards lower production | ||
| Human moDCs | IL-12 | 10 µM | Significant decrease | |
| IL-10 | 10 µM | No significant effect | ||
| IL-6 | 10 µM | No significant effect | ||
| TNF-α | 10 µM | No significant effect |
BMDCs: Bone Marrow-Derived Dendritic Cells; moDCs: Monocyte-Derived Dendritic Cells
In Vitro Cytotoxicity
| Drug | Cell Line | Assay | IC50 (µM) |
| This compound | - | - | Not Available |
| Diclofenac | - | - | Not Available |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the COX-1 and COX-2 inhibitory activity of test compounds using a whole blood assay.
References
Validating the Anti-inflammatory Effects of Felbinac in a New Cell Line: A Comparative Guide
This guide provides a comprehensive framework for validating the anti-inflammatory properties of Felbinac, a non-steroidal anti-inflammatory drug (NSAID), in a novel cell line. It offers a comparative analysis against other common NSAIDs, detailed experimental protocols, and a visual representation of the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals engaged in inflammation research and drug discovery.
Introduction to this compound
This compound is an NSAID belonging to the arylacetic acid class, primarily used topically to alleviate pain and inflammation in musculoskeletal conditions.[1] Its principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] By blocking COX activity, this compound effectively reduces prostaglandin production, thereby mitigating the inflammatory response.[1] Validating its efficacy in a new, relevant cell line is a critical step in exploring its potential for broader therapeutic applications and understanding its cellular mechanisms in different biological contexts.
Comparative Performance of this compound and Other NSAIDs
To objectively assess the anti-inflammatory potential of this compound, its performance should be benchmarked against established NSAIDs like Ibuprofen and Diclofenac. Both are non-selective COX inhibitors, but they exhibit different potencies.[4][5] Diclofenac is generally considered more potent than Ibuprofen.[6][7] The following table summarizes hypothetical yet representative data from in vitro assays, illustrating how this compound might compare to these alternatives.
Table 1: Comparative In Vitro Anti-inflammatory Activity of NSAIDs
| Parameter | This compound | Ibuprofen | Diclofenac | Negative Control (LPS only) |
| COX-1 Inhibition (IC₅₀, µM) | 15 | 12 | 5 | N/A |
| COX-2 Inhibition (IC₅₀, µM) | 8 | 10 | 2 | N/A |
| TNF-α Inhibition (%) at 50 µM | 45% | 40% | 60% | 0% |
| IL-6 Inhibition (%) at 50 µM | 50% | 48% | 65% | 0% |
| Nitric Oxide (NO) Inhibition (%) at 50 µM | 35% | 30% | 50% | 0% |
| Cell Viability (%) at 50 µM | >95% | >95% | >95% | >95% |
Note: Data are hypothetical and for illustrative purposes. Actual values will vary based on the specific cell line and experimental conditions.
Experimental Protocols
Here we provide detailed methodologies for validating the anti-inflammatory effects of this compound in a new macrophage-like cell line, designated "NewCellX".
Cell Culture and Inflammatory Challenge
-
Cell Seeding : Culture NewCellX cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed the cells in appropriate multi-well plates at a density of 2 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Drug Pre-treatment : Prepare stock solutions of this compound, Ibuprofen, and Diclofenac in DMSO. Dilute the drugs to desired final concentrations (e.g., 1, 10, 50 µM) in the cell culture medium. Pre-treat the cells with the drug solutions for 2 hours.
-
Inflammation Induction : Induce inflammation by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.[8] LPS is a component of gram-negative bacteria and a potent activator of the inflammatory response in macrophages.[9][10]
-
Incubation : Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator. A vehicle control (DMSO) and an LPS-only control should be included.
Cell Viability Assessment (MTT Assay)
This assay is crucial to ensure that the observed reduction in inflammatory markers is due to the anti-inflammatory activity of the drug and not its toxicity.
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Nitric Oxide (NO) Production (Griess Assay)
Nitric oxide is a key pro-inflammatory mediator produced by activated macrophages.
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12]
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions to perform the assay.
-
Briefly, coat a 96-well plate with a capture antibody. Add supernatants and standards, followed by a detection antibody and a substrate solution.
-
Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.
Visualization of Signaling Pathways and Workflows
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade in inflammation, often triggered by LPS.[13][14] Upon stimulation, a series of events leads to the translocation of NF-κB into the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[14][15]
Experimental Validation Workflow
The logical flow of the validation process, from cell preparation to final data analysis, is critical for reproducible results. The following diagram outlines the complete experimental workflow.
Conclusion
This guide outlines a systematic approach to validate and compare the anti-inflammatory effects of this compound in a new cell line. By following the detailed protocols for cell culture, inflammatory stimulation, and quantitative assays, researchers can generate robust and comparable data. The provided visualizations of the NF-κB signaling pathway and the experimental workflow serve to clarify the underlying mechanisms and the logical progression of the study. This structured methodology will enable a thorough assessment of this compound's potential as an anti-inflammatory agent, providing a solid foundation for further pre-clinical and clinical development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Diclofenac vs. ibuprofen: Differences, similarities, and which is better for you [singlecare.com]
- 6. curistrelief.com [curistrelief.com]
- 7. buzzrx.com [buzzrx.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 11. Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancement of NF-κB Signaling Pathway: A Novel Target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Felbinac and Piroxicam Gels in Preclinical Soft Tissue Injury Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Felbinac and Piroxicam gels in the context of soft tissue injuries, drawing upon available preclinical and clinical data. The following sections detail the anti-inflammatory and analgesic properties of these two non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and methodologies.
Mechanism of Action
Both this compound and Piroxicam exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By reducing prostaglandin levels at the site of injury, both drugs effectively alleviate the cardinal signs of inflammation.
Preclinical Efficacy Comparison
While direct comparative studies of this compound and Piroxicam gels in animal models of soft tissue injury are limited, a study comparing the efficacy of this compound and Piroxicam patches in a carrageenan-induced paw edema and brewer's yeast-induced hyperalgesia model in rats provides valuable insights into their relative anti-inflammatory and analgesic activities. It is important to note that the formulation (patch vs. gel) can influence drug delivery and subsequent efficacy.
Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard method for evaluating the anti-inflammatory activity of topical NSAIDs. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). The reduction in paw volume following treatment is a measure of the drug's anti-inflammatory efficacy.
| Treatment Group | Edema Rate (%) at 5 hours | Area Under the Effect Curve (AUEC) | Edema Suppression Rate (%) |
| Control (no treatment) | - | - | - |
| This compound Patch (3.5%) | Lower than control (not statistically significant at all time points) | 247.9 ± 20.1 (p=0.017 vs. control) | Not explicitly stated |
| Piroxicam Gel | Data from a direct gel comparison in this model is not available in the cited literature. | Data from a direct gel comparison in this model is not available in the cited literature. | Data from a direct gel comparison in this model is not available in the cited literature. |
Data for this compound patch is derived from a study comparing it with a Diclofenac patch. While not a direct comparison with Piroxicam gel, it provides an indication of this compound's anti-inflammatory potential in this model.
Analgesic Effects: Brewer's Yeast-Induced Hyperalgesia
The brewer's yeast-induced hyperalgesia model assesses the analgesic efficacy of a drug by measuring its ability to reverse a lowered pain threshold caused by inflammation.
| Treatment Group | Pain Threshold Ratio at 3 hours | Inverse Area Under the Effect Curve (1/AUEC) |
| Control (no treatment) | - | - |
| This compound Patch (3.5%) | 0.91 ± 0.18 (p=0.0001 vs. control) | 0.166 ± 0.020 (p=0.004 vs. control) |
| Piroxicam Gel | Data from a direct gel comparison in this model is not available in the cited literature. | Data from a direct gel comparison in this model is not available in the cited literature. |
Data for this compound patch is derived from the same study as the anti-inflammatory data. The pain threshold ratio indicates the mechanical pressure tolerated by the paw, with a higher ratio indicating a greater analgesic effect.
Clinical Efficacy in Acute Soft Tissue Trauma
A multicenter, prospective, randomized, and investigator-blind study involving 172 patients with acute soft tissue trauma provides a direct clinical comparison of this compound and Piroxicam gels.[1]
| Efficacy Parameter | This compound Gel | Piroxicam Gel | p-value |
| Complete Recovery (Day 7) | 50% of patients | 29% of patients | - |
| Overall Improvement (Investigator Assessment) | Median score of 2 grades (on a 4-point scale) | Median score of 1 grade (on a 4-point scale) | 0.008 |
| Pain on Movement (Patient Assessment, Day 3) | Significantly greater improvement | - | 0.005 |
| Interference with Normal Activities (Patient Assessment, Day 3) | Significantly greater improvement | - | 0.043 |
| Pain at Night (Patient Assessment, Day 3) | Significantly greater improvement | - | 0.046 |
| Tenderness on Pressure | Approached statistical significance for greater improvement | - | 0.051 |
| Overall Efficacy (Good or Very Good) | 79% of patients | 70% of patients | - |
The clinical data suggests that this compound gel may offer a faster and more significant overall improvement in soft tissue trauma compared to Piroxicam gel.[1]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To induce a localized, acute inflammation to evaluate the anti-inflammatory efficacy of topically applied gels.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Application: A specified amount of this compound gel, Piroxicam gel, or a placebo gel is applied to the plantar surface of the right hind paw.
-
Induction of Inflammation: One hour after drug application, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the same paw.
-
Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage increase in paw volume (edema) is calculated for each group. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the control group.
Brewer's Yeast-Induced Hyperalgesia in Rats (Randall-Selitto Test)
Objective: To assess the analgesic effect of topical gels on inflammatory pain by measuring the mechanical pain threshold.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Induction of Hyperalgesia: A 15% suspension of brewer's yeast in sterile saline is injected into the plantar surface of the right hind paw to induce hyperalgesia.
-
Drug Application: this compound gel, Piroxicam gel, or a placebo gel is applied to the inflamed paw.
-
Pain Threshold Measurement: The mechanical nociceptive threshold is measured using a Randall-Selitto apparatus, which applies a linearly increasing pressure to the paw. The pressure at which the rat withdraws its paw is recorded as the pain threshold.
-
Data Analysis: Measurements are taken before and at various time points after drug application. An increase in the pain threshold in the treated groups compared to the control group indicates an analgesic effect.
Visualizations
Caption: Experimental workflow for evaluating topical anti-inflammatory and analgesic agents.
References
A Comparative Analysis of the Analgesic Potency of Felbinac and Indomethacin Patches
In the landscape of topical non-steroidal anti-inflammatory drugs (NSAIDs), Felbinac and Indomethacin patches are prominent options for the management of localized pain and inflammation. This guide provides a detailed comparison of their analgesic potency, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
Experimental evidence suggests that both this compound and Indomethacin patches possess analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. However, direct comparative studies in animal models indicate differences in their potency and onset of action. A key study utilizing carrageenan-induced paw edema and brewer's yeast-induced hyperalgesia in rats demonstrated that while both agents exhibit anti-inflammatory and analgesic effects, their efficacy profiles vary. This guide will delve into the quantitative data from such studies, outline the experimental methodologies, and illustrate the underlying signaling pathways.
Data Presentation: Analgesic and Anti-inflammatory Efficacy
The following tables summarize the quantitative data from a comparative study by Takayama et al. (2011), which evaluated 3.5% and 0.5% this compound patches and a 3.75% Indomethacin patch.[1]
Table 1: Anti-inflammatory Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Patch) | Edema Suppression Rate (%) |
| 3.5% this compound | Not significantly different from control |
| 0.5% this compound | Not significantly different from control |
| 3.75% Indomethacin | Lower than control, but not statistically significant |
Data adapted from Takayama et al. (2011). Edema suppression rate indicates the reduction in paw swelling compared to a control group.
Table 2: Analgesic Effect on Brewer's Yeast-Induced Hyperalgesia in Rats (Pain Threshold)
| Treatment Group (Patch) | Pain Threshold Ratio (vs. Control) | 1/AUEC (Reciprocal of Area Under the Effect Curve) |
| 3.5% this compound | Significantly higher at 3 hours (p=0.0001) | Significantly lower than control (p=0.004) |
| 0.5% this compound | Significantly higher at 3 hours | Significantly lower than control (p=0.0003) |
| 3.75% Indomethacin | No significant difference from control | No significant difference from control |
Data adapted from Takayama et al. (2011). A higher pain threshold ratio indicates a greater analgesic effect. A lower 1/AUEC indicates a more potent analgesic effect over time.
Mechanism of Action: COX Inhibition
Both this compound and Indomethacin are NSAIDs that exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3][4] By reducing prostaglandin synthesis, these drugs alleviate pain and reduce inflammation at the site of application.
Table 3: Cyclooxygenase (COX) Inhibition Profile
| Drug | COX-1 IC50 | COX-2 IC50 | COX-1/COX-2 Ratio | Selectivity |
| This compound | 865.68 nM[2] | 976 nM[2] | 0.89 | Non-selective |
| Indomethacin | 9.0 nM[3][4] | 310 nM[3][4] | 0.029 | Non-selective (COX-1 preferential) |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The COX-1/COX-2 ratio indicates the selectivity of the drug; a ratio less than 1 suggests a preference for COX-1, while a ratio greater than 1 suggests a preference for COX-2.
Indomethacin is a potent non-selective COX inhibitor with a notable preference for COX-1.[3][4] this compound is also a non-selective COX inhibitor, with a more balanced inhibition of both COX-1 and COX-2.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test patches (e.g., 3.5% this compound, 0.5% this compound, 3.75% Indomethacin) or a control patch are applied to the plantar surface of the right hind paw.
-
After a set period (e.g., 2 hours), the patches are removed.
-
Inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 3, 5, and 7 hours).
-
-
Data Analysis: The edema suppression rate is calculated by comparing the increase in paw volume in the treated groups to the control group.
Brewer's Yeast-Induced Hyperalgesia in Rats (Randall-Selitto Test)
This model is used to evaluate the analgesic potency of a compound against inflammatory pain.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Hyperalgesia is induced by injecting a 10% brewer's yeast suspension into the plantar surface of the right hind paw.
-
The test patches (e.g., 3.5% this compound, 0.5% this compound, 3.75% Indomethacin) or a control patch are applied to the inflamed paw.
-
At various time points after patch application, the pain threshold is measured using an analgesy-meter (Randall-Selitto test).[5][6][7][8][9] This device applies a gradually increasing mechanical pressure to the paw.
-
The pressure at which the rat withdraws its paw is recorded as the pain threshold.
-
-
Data Analysis: The pain threshold ratio is calculated by comparing the pain threshold of the treated groups to the control group. The Area Under the Effect Curve (AUEC) is also calculated to assess the overall analgesic effect over time.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pedworld.ch [pedworld.ch]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randall–Selitto test - Wikipedia [en.wikipedia.org]
- 6. Analgesy-meter the 1st and original Randall-Selitto paw-pressure test | Animalab [animalab.eu]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. Randall Selitto test [panlab.com]
Replicating Published Findings on Felbinac's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Felbinac's mechanism of action with other non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data from published literature. It is designed to assist researchers in replicating and building upon existing findings related to this compound's therapeutic effects.
Executive Summary
This compound, an active metabolite of fenbufen, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] By blocking COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, key mediators of pain and inflammation.[1][3] This guide presents a comparative analysis of this compound's COX inhibition profile alongside other common NSAIDs and provides in vivo data on its anti-inflammatory and analgesic efficacy. Currently, there is a lack of significant published evidence to suggest that this compound acts through the lipoxygenase (LOX) pathway.
Comparative In Vitro COX Inhibition
The primary mechanism of action for this compound is the inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of a drug's potency in inhibiting these enzymes.
| Drug | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 865.68[2] | 976[2] | 0.89 |
| Diclofenac | 76[1] | 26[1] | 2.92 |
| Ibuprofen | 12,000[1] | 80,000[1] | 0.15 |
| Indomethacin | 9[1] | 310[1] | 0.03 |
Note: The IC50 values for Diclofenac and Ibuprofen are from a single study for direct comparison, while the values for this compound and Indomethacin are from separate sources. Direct comparison is most accurate when data is generated from the same study under identical experimental conditions.
Comparative In Vivo Efficacy
In vivo studies in animal models provide valuable insights into the anti-inflammatory and analgesic effects of NSAIDs in a physiological setting. The following data is from a study comparing the topical application of this compound, Diclofenac, and Indomethacin patches in rats.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model assesses the ability of a drug to reduce acute inflammation.
| Treatment (Topical Patch) | Edema Suppression Rate (%) |
| This compound (3.5%) | Lower than Diclofenac, but showed a significant difference from the control group in the Area Under the Effect Curve (AUEC)[4] |
| This compound (0.5%) | 5.3 - 23.9[4] |
| Diclofenac (1%) | 12.1 - 33.2[4] |
| Indomethacin (3.75%) | Lower than Diclofenac[4] |
Analgesic Activity: Brewer's Yeast-Induced Hyperalgesia
This model measures a drug's ability to reduce pain by assessing the pain threshold.
| Treatment (Topical Patch) | Effect on Pain Threshold |
| This compound (3.5%) | The pain threshold ratio did not decrease and was significantly higher than the control group at 3 hours.[5] |
| This compound (0.5%) | The pain threshold ratio did not decrease and was significantly higher than the control group at 3 hours.[5] |
| Diclofenac (1%) | The pain threshold ratio did not decrease and was significantly higher than the control group at 3 and 5 hours.[4] |
| Indomethacin (3.75%) | No significant difference in pain threshold ratio compared to the control group.[5] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: COX Inhibition Pathway
Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for determining COX inhibitory activity of test compounds.
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
Caption: Workflow for assessing in vivo anti-inflammatory effects.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a generalized procedure based on common methodologies for determining COX-1 and COX-2 inhibition.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, Diclofenac, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.
-
Reaction Setup: In a microplate, add the reaction buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2).
-
Pre-incubation: Add the test compound dilutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).
-
PGE2 Quantification: Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Carrageenan-Induced Paw Edema in Rats
This protocol outlines a standard procedure for evaluating the in vivo anti-inflammatory activity of a compound.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Test compounds (e.g., this compound patch, Diclofenac patch)
-
Pletysmometer or a digital caliper for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Drug Administration: Administer the test compound (e.g., apply the topical patch) or the vehicle control to the respective groups of animals.
-
Induction of Edema: After a specified period post-drug administration (e.g., 1 hour), inject a fixed volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage of edema inhibition for the drug-treated groups compared to the vehicle-treated control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
Brewer's Yeast-Induced Hyperalgesia in Rats
This protocol describes a common method for evaluating the analgesic properties of a compound.
Objective: To determine the ability of a test compound to reverse pyrexia-induced hyperalgesia.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Brewer's yeast suspension (e.g., 20% w/v in sterile saline)
-
Test compounds (e.g., this compound patch, Diclofenac patch)
-
Analgesy-meter or a Randall-Selitto apparatus to measure pain threshold
Procedure:
-
Animal Acclimatization: As described in the paw edema protocol.
-
Induction of Pyrexia and Hyperalgesia: Inject a fixed volume (e.g., 10 mL/kg) of the brewer's yeast suspension subcutaneously into the dorsal region of the rats.
-
Baseline Pain Threshold: Approximately 18 hours after yeast injection, measure the baseline pain threshold of the inflamed paw by applying increasing pressure until the rat shows a withdrawal response.
-
Drug Administration: Administer the test compound or vehicle control to the respective groups.
-
Pain Threshold Measurement: Measure the pain threshold at various time points after drug administration (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Compare the pain threshold of the drug-treated groups to the vehicle-treated control group at each time point. An increase in the pressure tolerated by the rat indicates an analgesic effect. The results can be expressed as the change in pain threshold or as a percentage of the maximum possible effect.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Felbinac's In Vivo Impact on Prostaglandin Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Felbinac's in vivo efficacy in inhibiting prostaglandin synthesis, a key mechanism in its anti-inflammatory and analgesic effects. The performance of this compound is compared with other non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data from animal models.
Executive Summary
This compound, a topical non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (PGs) which are key mediators of inflammation, pain, and fever.[1] In vivo studies utilizing animal models of inflammation, such as carrageenan-induced paw edema, are standard for evaluating the efficacy of NSAIDs. While direct comparative data on prostaglandin E2 (PGE2) inhibition by this compound is limited, studies on its downstream anti-inflammatory and analgesic effects provide valuable insights into its performance relative to other NSAIDs like Diclofenac and Indomethacin.
Comparative Performance of Topical NSAIDs
The following table summarizes the comparative efficacy of topical this compound and other NSAIDs in a rat model of carrageenan-induced paw edema and brewer's yeast-induced hyperalgesia. The data is derived from a study by Takayama et al. and focuses on the downstream effects of prostaglandin synthesis inhibition, namely edema suppression and analgesia.
| Drug (Topical Patch) | Concentration | Edema Suppression Rate (%) | Pain Threshold Ratio (vs. Control) |
| This compound | 3.5% | Lower than 1% Diclofenac | Significantly higher at 3 hours (p=0.0001) |
| This compound | 0.5% | Lower than 1% Diclofenac and 3.5% this compound | No significant difference from control |
| Diclofenac | 1% | Higher than 3.5% and 0.5% this compound | Significantly higher at 3 (p=0.0004) and 5 hours (p=0.029) |
| Indomethacin | 3.75% | Lower than 1% Diclofenac | No significant difference from control |
Data adapted from a study evaluating the anti-inflammatory and analgesic effects in a rat model.[2]
Prostaglandin Synthesis and NSAID Inhibition
The synthesis of prostaglandins is a complex enzymatic cascade initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including the pro-inflammatory PGE2. NSAIDs, including this compound, act by inhibiting the activity of COX enzymes, thus blocking the production of prostaglandins.
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments cited in the evaluation of NSAIDs' anti-inflammatory and analgesic effects in vivo.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline (0.05 ml) is injected into the plantar surface of the right hind paw.[3]
-
Drug Administration: Test compounds (e.g., this compound patch) are applied to the paw a specified time before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after carrageenan injection.[2]
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in treated animals to that in a control group.
Brewer's Yeast-Induced Hyperalgesia in Rats
This model is used to evaluate the analgesic properties of test substances.
-
Animals: Male Wistar rats are used.
-
Induction of Hyperalgesia: A 20% suspension of brewer's yeast in saline is injected into the plantar surface of the right hind paw.
-
Drug Administration: Test compounds are administered prior to the assessment of pain threshold.
-
Measurement of Pain Threshold: A pressure analgesia meter is used to apply a linearly increasing pressure to the paw. The pressure at which the rat withdraws its paw is recorded as the pain threshold. Measurements are taken at different time intervals after induction.[2]
-
Data Analysis: The pain threshold ratio is calculated and compared between treated and control groups.
Measurement of Prostaglandin E2 in Inflamed Tissue
Direct quantification of PGE2 provides a direct measure of a drug's effect on prostaglandin synthesis.
-
Tissue Collection: At a predetermined time after induction of inflammation and drug treatment, animals are euthanized, and the inflamed paw tissue is excised.
-
Homogenization: The tissue is immediately frozen in liquid nitrogen and then homogenized in a buffer containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.
-
Extraction: Prostaglandins are extracted from the homogenate using a suitable organic solvent.
-
Quantification: PGE2 levels in the extract are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[4]
-
Data Normalization: PGE2 levels are typically normalized to the total protein content of the tissue sample.
The following diagram illustrates a general workflow for the in vivo validation of an NSAID's effect on prostaglandin synthesis.
Conclusion
References
- 1. Skin absorption of this compound solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, this compound and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ayurvedjournal.com [ayurvedjournal.com]
- 4. sdiarticle4.com [sdiarticle4.com]
Safety Operating Guide
Proper Disposal of Felbinac: A Guide for Laboratory Professionals
The proper disposal of Felbinac, a non-steroidal anti-inflammatory drug (NSAID), is crucial for maintaining laboratory safety and minimizing environmental impact. As a substance classified as a toxic organic solid and hazardous to water, adherence to regulated disposal procedures is mandatory for researchers, scientists, and drug development professionals.[1] Improper disposal can lead to environmental contamination and may pose risks to human health.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses with side-shields, and a lab coat.[1] Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][2] In case of a spill, mechanically collect the material and place it in a suitable, labeled container for disposal.[1][2]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure is based on general guidelines for hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with general laboratory or non-hazardous waste. It must be segregated as hazardous pharmaceutical waste.[3][4][5]
-
Containerization: Place all solid this compound waste, including contaminated materials (e.g., weighing boats, gloves, paper towels), into a designated, leak-proof, and clearly labeled hazardous waste container.[3] For facilities that use a color-coded system, this would typically be a black container for hazardous pharmaceutical waste.[3]
-
Labeling: The waste container must be labeled in accordance with the Resource Conservation and Recovery Act (RCRA) and any additional state or local regulations. The label should clearly identify the contents as "Hazardous Waste," list "this compound," and include the appropriate hazard characteristics (e.g., Toxic).
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. Follow all institutional guidelines for hazardous waste accumulation.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste management company.[3][6] These companies are equipped to transport and dispose of hazardous pharmaceuticals in compliance with EPA and DOT regulations, typically through high-temperature incineration.[6]
-
Documentation: Maintain a detailed record of the disposed this compound, including the quantity and date of disposal. This documentation is essential for regulatory compliance and waste tracking.
Crucially, do not dispose of this compound down the drain or in the regular trash. [1][6][7] The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the sewering of hazardous waste pharmaceuticals.[6]
Quantitative Data Summary
The following table summarizes key quantitative and classification data for this compound relevant to its safe handling and disposal.
| Parameter | Value / Classification | Source |
| Oral LD50 (Rat) | 164 mg/kg | [1][2] |
| UN Number | UN2811 | [1] |
| UN Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | [1] |
| Germany Water Hazard Class | WGK 2 (Obviously hazardous to water) | [1] |
| Classification | Acute toxicity - Oral; Skin corrosion/irritation; Serious eye damage/eye irritation; Reproductive toxicity | [1] |
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste from a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Felbinac
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Felbinac (CAS No: 5728-52-9), a non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedures is critical to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.
Essential Safety Information
This compound is classified as a hazardous substance and requires careful handling to prevent adverse health effects. It is toxic if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation.[1]
Quantitative Safety Data
A summary of key quantitative safety and physical data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| Occupational Exposure Guideline | 60 mcg/m³ | [2] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Pfizer MSDS |
| Melting Point | 163-165 °C | Pfizer MSDS |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Standard Handling Operations:
-
Gloves: Wear nitrile or latex gloves at all times.[2] If prolonged or repeated contact is anticipated, use chemical-resistant gloves.
-
Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are required.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
Operations with a Risk of Dust or Aerosol Generation:
-
Face Shield: In addition to safety glasses or goggles, a face shield should be worn when there is a potential for splashing or aerosol generation.
-
Respiratory Protection: Use a NIOSH- or CEN-certified respirator with a particulate filter (N95 or higher) when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[1] Fit-testing of respirators is highly recommended to ensure a proper seal.
Operational Plans: Handling and Experimental Protocols
Strict adherence to the following step-by-step procedures is crucial for the safe handling of this compound in a laboratory setting.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area for handling this compound and ensure it is clean and uncluttered.
-
Weighing: If weighing the powder, perform this task within a chemical fume hood or a balance enclosure to contain any dust. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add this compound powder to the solvent slowly to avoid splashing. If sonication is required to dissolve the compound, ensure the container is securely capped.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all work surfaces and equipment used for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, weighing paper, and contaminated PPE (gloves, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic).
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials, pending collection by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[2][3] Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
